Trioctyl ammonium chloride
Description
Properties
IUPAC Name |
trioctylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51N.ClH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOXUFUXZORBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[NH+](CCCCCCCC)CCCCCCCC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188-95-0 | |
| Record name | Trioctylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanamine, N,N-dioctyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
Aliquat 336 chemical structure and molecular weight
An In-depth Technical Guide to Aliquat 336: Chemical Structure and Molecular Weight
This guide provides a detailed exploration of Aliquat 336, a versatile quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development, this document elucidates its complex chemical identity, structure, and molecular weight, moving beyond simplistic representations to offer a field-proven perspective on this widely used reagent.
Introduction: Defining Aliquat 336
Aliquat 336, also known by the trade name Starks' catalyst, is a quaternary ammonium salt extensively utilized as a phase transfer catalyst (PTC) and a metal extraction agent.[1] Its efficacy stems from its unique amphiphilic nature, possessing a hydrophilic, positively charged core shielded by hydrophobic alkyl chains. This structure allows it to solubilize anions in nonpolar organic solvents, thereby facilitating reactions between reagents located in separate, immiscible phases (e.g., an aqueous and an organic phase).[2][3]
Technically, Aliquat 336 is not a single chemical entity but a commercial mixture. It is synthesized by the methylation of mixed tri-octyl/decyl amines. Consequently, the product consists of methyl-trialkylammonium chloride salts where the alkyl groups are a combination of C8 (n-octyl) and C10 (n-decyl) chains.[1][4] The C8 chains are predominant in the mixture.[4][5] This compositional variability is a critical factor in understanding its physical properties and reactivity.
Elucidation of the Chemical Structure
The fundamental structure of Aliquat 336 is that of a quaternary ammonium salt. This class of compounds features a central nitrogen atom bonded to four organic substituents, carrying a permanent positive charge. This cationic charge is balanced by a counter-ion, which in the case of Aliquat 336 is chloride (Cl⁻).[6]
The core structural features are:
-
A Central Tetrahedral Nitrogen: The nitrogen atom exhibits sp³ hybridization, resulting in a tetrahedral geometry with bond angles approximating 109.5°.[6]
-
Four Alkyl Substituents:
-
One methyl (-CH₃) group.
-
Three long, straight-chain alkyl groups. As noted, these are primarily n-octyl (-C₈H₁₇) with a smaller fraction of n-decyl (-C₁₀H₂₁) chains.[1]
-
-
An Ionic Bond: A chloride anion is ionically bonded to the quaternary ammonium cation.
The principal component of Aliquat 336 is N-Methyl-N,N-dioctyloctan-1-aminium chloride, also known as methyltrioctylammonium chloride.[1]
Caption: Generalized structure of Aliquat 336 cation with its chloride counter-ion.
Molecular Identity and Weight
Given that Aliquat 336 is a mixture, it does not have a single, definitive molecular weight. Instead, the literature and commercial suppliers typically cite the molecular formula and weight of its primary constituent, methyltrioctylammonium chloride.[7][8] This value serves as a reliable approximation for most stoichiometric calculations. The average molecular weight of the commercial product will be slightly higher than this figure due to the presence of the heavier C10 alkyl chains.
| Identifier | Value | Source |
| Common Name | Aliquat 336, Starks' Catalyst | [1] |
| Primary Component | Methyltrioctylammonium chloride | [1][9] |
| CAS Number (Mixture) | 63393-96-4 | [1][7][8] |
| Molecular Formula (C8 Component) | C₂₅H₅₄ClN | [1][5] |
| Molecular Weight (C8 Component) | 404.16 g/mol | [1][8][10] |
Physicochemical Properties
The physical characteristics of Aliquat 336 are a direct consequence of its molecular structure. The long, nonpolar alkyl chains dominate its physical behavior, rendering it a viscous liquid with poor water solubility but excellent solubility in many organic solvents.[2][11]
| Property | Value | Source |
| Appearance | Colorless to pale yellow/amber viscous liquid | [1][2][6] |
| Density | 0.884 g/cm³ at 25 °C | [1][6] |
| Melting Point | -20 °C | [1][12] |
| Boiling Point | > 225 °C | [1][6] |
| Solubility | Insoluble in water; soluble in many organic solvents | [2] |
| Viscosity | ~1500 mPa·s at 30 °C | [1] |
Experimental and Application Causality
Phase Transfer Catalysis Workflow
The utility of Aliquat 336 as a phase transfer catalyst is predicated on its ability to act as an ion-pair extractant. An anion in an aqueous phase (Q⁺X⁻) is transferred to an organic phase by exchanging its original counter-ion (e.g., Na⁺) for the lipophilic Aliquat 336 cation (A336⁺). The resulting ion pair [A336⁺X⁻] is soluble in the organic phase, where it can react with an organic substrate.
Caption: Workflow of Aliquat 336 in phase transfer catalysis.
This self-validating system works because the catalyst is not consumed. It continuously shuttles anions into the organic phase and returns to the interface to be regenerated, enabling the reaction to proceed efficiently. The choice of Aliquat 336 is often dictated by its superior performance in extracting specific anions compared to other quaternary ammonium salts, a property that must be empirically determined for each new chemical system.
References
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Aliquat 336 - Wikipedia. [Link]
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Aliquat 336 (C25H54ClN) properties. [Link]
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Aliquat 336 | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
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Tricaprylylmethylammonium Chloride | AMERICAN ELEMENTS ®. [Link]
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Aliquat 336 - IMPAG. [Link]
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CAS No : 63393-96-4| Chemical Name : Aliquat 336 | Pharmaffiliates. [Link]
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Inorganic Chemicals - Aliquat 336 CAS 63393-96-4. [Link]
-
Aliquat® 336 - HiMedia. [Link]
-
Methyl tricaprylylammonium chloride | C25H48ClNO3 | CID 14567419 - PubChem - NIH. [Link]
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Tricaprylylmethyl ammonium chloride | C25H48ClNO3 | CID 77620884 - PubChem. [Link]
-
Aliquat® 336 - HiMedia Laboratories. [Link]
-
Aliquat 336 - ChemBK. [Link]
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- 12. americanelements.com [americanelements.com]
The Thermodynamic and Operational Stability of Trioctyl Ammonium Chloride in Acidic Solutions
Executive Summary
For researchers and drug development professionals utilizing liquid-liquid extraction (LLE) or phase-transfer catalysis, the stability of extractants in extreme pH environments is a critical parameter. A frequent point of inquiry is whether trioctyl ammonium chloride (often referring to the protonated tertiary amine, Trioctylamine hydrochloride, or the quaternary salt, Methyltrioctylammonium chloride/Aliquat 336) degrades in acidic solutions.
The definitive answer is that trioctyl ammonium chloride is exceptionally stable in non-oxidizing acidic solutions . Rather than degrading the molecule, acidic environments are thermodynamically required to activate and sustain its function as a liquid anion exchanger[1]. This whitepaper explores the mechanistic causality behind this stability, defines its operational boundaries, and provides a self-validating experimental protocol for its application in high-molarity acid extractions.
Mechanistic Causality: Why TOACl Resists Acidic Hydrolysis
To understand why trioctyl ammonium chloride (TOACl) does not degrade in acid, we must examine its molecular architecture. Degradation in acidic aqueous media typically occurs via acid-catalyzed hydrolysis, a pathway common to esters, amides, and acetals where an electrophilic carbon is susceptible to nucleophilic attack by water.
TOACl lacks these vulnerable functional groups. The core C-N bonds in aliphatic amines are highly resistant to hydrolytic cleavage. When trioctylamine (TOA) is exposed to hydrochloric acid, the lone pair on the nitrogen atom is protonated to form the trioctylammonium cation ( R3NH+ )[2].
This protonation is an activation step, not a degradation pathway. The resulting positive charge is sterically shielded by three bulky, hydrophobic octyl chains ( C8H17 ). This extreme steric hindrance prevents the approach of potential nucleophiles. Furthermore, the high lipophilicity of the octyl chains sequesters the molecule entirely within the organic phase, minimizing its physical exposure to the bulk aqueous acid[1].
Figure 1: Anion exchange mechanism demonstrating TOACl's reliance on acidic environments.
Operational Dynamics: Ion-Pair Extraction in High-Molarity Acids
Far from degrading, TOACl requires a highly acidic environment to function effectively. In hydrometallurgy and chemical purification, TOACl serves as a premier liquid anion exchanger. In strong chloride media (e.g., 2M - 6M HCl), transition metals such as cobalt, iron, and zinc form stable anionic chloro-complexes (e.g., [CoCl4]2− )[1].
The extraction proceeds via a reversible anion exchange mechanism:
2R3NH+Cl−+[CoCl4]2−⇌(R3NH)2[CoCl4]+2Cl−(Note: Overlines denote species in the organic phase).
The stability of TOACl in these extreme acidities is evidenced by its consistent extraction efficiency. Higher concentrations of HCl actually drive the equilibrium forward by promoting the formation of the target anionic complex, proving that the extractant maintains its structural integrity even at 6M acid concentrations[2]. Additionally, quaternary variants like methyltrioctylammonium chloride maintain such stability that they are actively deployed as green corrosion inhibitors for mild steel directly inside 1M HCl solutions[3].
Quantitative Extraction Data
The following table summarizes the extraction efficiencies of various metals using TOACl, demonstrating its robust functionality across different high-acid environments.
| Target Metal Ion | TOACl Concentration / Diluent | Aqueous Acid Medium | Extraction Efficiency | Reference |
| Zinc(II) | 0.2 M in Toluene | 2 M HCl | >95% | [4] |
| Gold(III) | 5.3×10−5 M in Toluene | 4 M HCl | ~93% | [4] |
| Hydrochloric Acid | 0.5 M in Kerosene + 10% Octanol | 0.5 M HCl | ~98% | [5] |
Boundary Conditions: When Does TOACl Degrade?
While TOACl is indefinitely stable in non-oxidizing mineral acids (such as HCl, H2SO4 , and H3PO4 ), it is not invincible. Its stability limit is breached by strong oxidizing agents [6].
-
Stable Environments: Hydrochloric acid (up to 12M), Sulfuric acid, weak organic acids (lactic, succinic)[4].
-
Degradation Environments: Concentrated Nitric acid ( HNO3 ) at elevated temperatures, Aqua Regia, or solutions containing high concentrations of hydrogen peroxide ( H2O2 ) and ozone. Oxidizers can attack the alkyl chains or the nitrogen center, leading to N-oxide formation or irreversible chain cleavage[6].
Self-Validating Experimental Protocol: Assessing TOACl Stability
To empirically verify the stability and efficacy of TOACl in acidic solutions, researchers must employ a self-validating protocol. A self-validating system incorporates strict mass balance checks; if the extractant degrades, mass accountability between the aqueous raffinate and the stripped organic phase will fail, and third-phase emulsions will form.
Step-by-Step Methodology for Cobalt(II) Extraction in 4M HCl
-
Organic Phase Preparation: Dissolve Trioctylamine (TOA) in kerosene to achieve a 0.5 M concentration.
-
Causality: Kerosene provides a low-viscosity, inert diluent.
-
Critical Addition: Add 10% (v/v) 1-decanol. The highly polar TOACl-metal ion pair can precipitate out of non-polar kerosene, forming a "third phase." The long-chain alcohol prevents this by solvating the complex[5].
-
-
Pre-Acidification (Extractant Activation): Contact the organic phase with an equal volume of 2M HCl in a separatory funnel.
-
Causality: This converts neutral TOA into the active TOACl ( R3NH+Cl− ) prior to metal extraction, preventing sudden pH shifts and thermodynamic instability during the actual extraction phase[2].
-
-
Aqueous Feed Preparation: Prepare a solution of 0.01 M CoCl2 in 4M HCl.
-
Causality: 4M HCl provides the optimal chloride concentration to drive the equilibrium toward the [CoCl4]2− anionic complex[2].
-
-
Liquid-Liquid Equilibration: Combine the organic and aqueous phases at an Organic/Aqueous (O/A) ratio of 1:1. Agitate mechanically for 10 minutes.
-
Causality: Mechanical shaking ensures maximum interfacial surface area for mass transfer until thermodynamic equilibrium is reached[1].
-
-
Phase Separation: Allow the mixture to stand for 15 minutes for gravity settling.
-
Causality: A clean separation with no interfacial emulsion validates that the extractant has not degraded into surfactant-like fragments.
-
-
Analytical Validation (Mass Balance): Separate the phases. Analyze the aqueous raffinate via ICP-OES. Strip the loaded organic phase by contacting it with deionized water (which reverses the chloride equilibrium) and analyze the strip liquor.
-
Causality: If Massinitial=Massraffinate+Massstrip , the TOACl has remained 100% stable and active without degradation.
-
Figure 2: Self-validating solvent extraction workflow for assessing TOACl stability.
Conclusion
Trioctyl ammonium chloride is not only highly stable in acidic solutions, but it fundamentally relies on high-molarity non-oxidizing acids (like HCl) to function as an efficient ion-pair extractant. Its sterically hindered aliphatic structure protects the nitrogen core from hydrolytic degradation, making it an indispensable, highly durable reagent in hydrometallurgy, chemical synthesis, and pharmaceutical purification.
References
1.[1] Title: Trioctylamine hydrochloride mechanism of action in solvent extraction Source: benchchem.com URL:
2.[2] Title: Technical Support Center: Optimizing Trioctylamine Hydrochloride for Maximum Extraction Source: benchchem.com URL:
3.[4] Title: Trioctylamine Hydrochloride: A Technical Review of Its Core Applications Source: benchchem.com URL:
4.[6] Title: Cas 5137-55-3,Methyl trioctyl ammonium chloride Source: lookchem.com URL:
5.[5] Title: Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine Source: bme.hu URL:
6.[3] Title: N-Methyl-N, N, N-trioctylammonium chloride as novel and green corrosion inhibitor for mild steel in acid chloride medium Source: researchgate.net URL:
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Trioctyl Ammonium Chloride: Physicochemical Profiling and Applications in Advanced Bioprocessing
Executive Summary
Trioctyl ammonium chloride—most prominently utilized in its quaternary form as Methyltrioctylammonium chloride (TOMAC, Aliquat 336)—is a highly versatile, lipophilic cationic surfactant and phase-transfer catalyst[1]. Characterized by its unique physical state as a room-temperature liquid, this compound plays a critical role in modern drug development, from the formulation of antimicrobial Deep Eutectic Solvents (DES) to the scavenging of heavy metal catalysts from Active Pharmaceutical Ingredient (API) streams. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, specifically its melting point and density, and outlines self-validating protocols for its application in pharmaceutical research.
Physicochemical Profiling: Causality of Physical States
Understanding the physical properties of Trioctyl ammonium chloride (CAS: 5137-55-3) is essential for predicting its behavior in biphasic extraction systems and solvent formulations[2].
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | Methyltrioctylammonium chloride | Primary quaternary ammonium salt utilized[1]. |
| CAS Number | 5137-55-3 | Standard registry for commercial sourcing. |
| Molecular Weight | 404.16 g/mol | High mass dictates strong lipophilicity[2]. |
| Melting Point | -20 °C | Enables use as a liquid phase-transfer catalyst[3]. |
| Density (at 25 °C) | 0.884 g/mL | Ensures it forms the upper layer in aqueous extractions[4]. |
| Boiling Point | 240 °C | Provides a wide thermal operating window[3]. |
| Physical Appearance | Viscous pale orange liquid | Indicates high viscosity due to chain entanglement[2]. |
The Causality Behind the Melting Point and Density
Typically, ionic salts (like sodium chloride) possess extremely high melting points due to tightly packed, highly ordered crystal lattices driven by strong electrostatic forces. However, Trioctyl ammonium chloride exhibits a remarkably low melting point of -20 °C[3].
Causality: This extreme melting point depression is caused by the severe steric hindrance and conformational flexibility of the three long octyl (8-carbon) chains. These bulky, hydrophobic tails prevent the cation and the chloride anion from packing efficiently into a stable crystalline lattice. Consequently, the lattice energy falls below the ambient thermal energy, forcing the compound to exist as a viscous liquid at room temperature[2].
Furthermore, the density of 0.884 g/mL (lighter than water) is a direct result of the compound's mass being dominated by these low-density aliphatic hydrocarbon chains[4]. In drug development workflows, this specific density is highly advantageous; when used neat or in light organic solvents, it reliably partitions as the upper organic phase, simplifying the gravitational separation of aqueous waste.
Mechanisms of Action in Phase-Transfer and Extraction
In pharmaceutical synthesis, transition metals like Ruthenium (Ru) and Gallium (Ga) are frequently used as catalysts or radiopharmaceutical precursors. Removing these metals from the final API is a strict regulatory requirement. Trioctyl ammonium chloride acts as a highly efficient extraction agent for these metals[5][6].
The Ion-Pair Mechanism: At high aqueous chloride concentrations (e.g., 4.0 M HCl), metals like Ruthenium form stable anionic chlorocomplexes (e.g., [RuCl6]3− ). The lipophilic trioctyl ammonium cation undergoes an ion-exchange reaction at the biphasic interface, swapping its native chloride ion for the bulky metal anion. This forms a charge-neutral, highly hydrophobic supramolecular assembly that rapidly partitions into the organic phase[5][6].
Biphasic ion-pair extraction workflow using Trioctyl ammonium chloride.
Applications in Drug Development
Deep Eutectic Solvents (DES) for Antimicrobial Therapeutics
Trioctyl ammonium chloride is increasingly utilized as a hydrogen bond acceptor to formulate Deep Eutectic Solvents (DES). By conjugating it with hydrogen bond donors like glycerol or fructose, researchers create novel solvent systems that exhibit potent, broad-spectrum antimicrobial activity. For instance, a DES formulated from methyl-trioctylammonium chloride and glycerol demonstrated up to 68% bactericidal activity against E. coli K1 and significant inhibition of P. aeruginosa[7]. These DES systems are also highly effective in extracting complex APIs, such as Rutin, from raw plant biomass[7].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to confirm the success of the procedure in real-time.
Protocol 1: Preparation of TOACl-Based DES for API Extraction
Objective: Synthesize a room-temperature liquid DES using Trioctyl ammonium chloride and glycerol for the extraction of phenolic APIs.
-
Molar Mixing: Weigh Trioctyl ammonium chloride and glycerol in a strict 1:1 molar ratio into a sealed glass vial.
-
Thermal Incubation: Heat the mixture to 80 °C under continuous magnetic stirring (500 rpm) for 2 hours until a homogeneous, transparent liquid is formed.
-
Self-Validation (Phase Stability): Allow the mixture to cool to 25 °C. Validation Check: If the mixture crystallizes or separates into two phases, the hydrogen bonding network has failed (likely due to moisture contamination). A successful DES will remain a stable, clear liquid well below the melting points of its individual constituents[7].
-
Application: Introduce 100 mg of raw plant biomass to 1 mL of the validated DES. Stir for 60 minutes at 50 °C, centrifuge at 10,000 rpm, and collect the supernatant for HPLC analysis of the extracted API.
Protocol 2: Solvent Extraction of Ruthenium from Aqueous API Streams
Objective: Scavenge residual Ruthenium catalysts from an aqueous API stream using Trioctyl ammonium chloride[5].
-
Aqueous Phase Adjustment: Adjust the aqueous API stream containing residual Ruthenium to a hydrochloric acid concentration of 4.0 M. Causality: This specific concentration is required to force Ruthenium into its extractable anionic form ( [RuCl6]3− )[5].
-
Organic Phase Preparation: Prepare a 0.1 M solution of Trioctyl ammonium chloride in toluene.
-
Biphasic Contact: Combine equal volumes (1:1 ratio) of the aqueous and organic phases in a separation funnel. Shake vigorously mechanically for 12 hours at 25 °C to ensure complete mass transfer[5].
-
Phase Separation & Self-Validation: Allow the phases to separate by gravity. The lighter organic phase (containing the TOACl-Ru complex) will sit on top (density ~0.88 g/mL)[4]. Validation Check: Analyze the bottom aqueous layer via UV-Vis spectrophotometry or ICP-MS. The extraction efficiency (Distribution ratio, D ) should exceed 99%[5]. If D is lower, verify the initial HCl concentration, as insufficient chloride ions will halt the ion-exchange mechanism.
-
Stripping: Back-extract the Ruthenium from the organic phase by contacting it with a 1.0 M aqueous thiourea solution, which outcompetes the TOACl for the metal, driving it back into a new, clean aqueous phase for disposal[5].
References
- CymitQuimica. "CAS 5137-55-3: Trioctylmethylammonium chloride". CymitQuimica.
- iChemical. "METHYL TRIOCTYL AMMONIUM CHLORIDE, CAS No. 5137-55-3". iChemical.
- Chemical-Suppliers. "Methyl trioctyl ammonium chloride | CAS 5137-55-3". Chemical-Suppliers.eu.
- PubChem. "Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218". National Institutes of Health (NIH).
- Chemical-Suppliers. "N-Methyl-N,N,N-trioctylammonium chloride | CAS 5137-55-3". Chemical-Suppliers.eu.
- J-Stage. "Highly Effective Extraction of Ruthenium from Hydrochloric Acid Solutions with a Protic Ionic Liquid Trioctylammonium Chloride". J-Stage.
- MDPI. "Antimicrobial Activity of Novel Deep Eutectic Solvents". MDPI.
- MDPI. "Reducing the Competition: A Dual-Purpose Ionic Liquid for the Extraction of Gallium from Iron Chloride Solutions". MDPI.
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- 3. METHYL TRIOCTYL AMMONIUM CHLORIDE, CAS No. 5137-55-3 - iChemical [ichemical.com]
- 4. Methyl trioctyl ammonium chloride | CAS 5137-55-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Highly Effective Extraction of Ruthenium from Hydrochloric Acid Solutions with a Protic Ionic Liquid Trioctylammonium Chloride [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Trioctylammonium Chloride and Its Synonyms in Scientific Research
A Senior Application Scientist's Perspective on Nomenclature, Application, and Protocol
For researchers, scientists, and drug development professionals, precision in chemical identification is paramount. This guide provides a comprehensive overview of trioctylammonium chloride, a versatile quaternary ammonium salt widely utilized in organic synthesis and analytical chemistry. We will delve into its various synonyms and trade names, clarifying the distinctions that are critical for experimental reproducibility and success. Beyond mere nomenclature, this guide offers insights into the mechanistic underpinnings of its applications and provides detailed, field-tested protocols.
Deconvoluting the Nomenclature: Trioctylammonium Chloride and Its Aliases
In scientific literature, trioctylammonium chloride is known by several names, which can often lead to confusion. Understanding the subtle but important differences between these synonyms is the first step toward rigorous and repeatable experimentation.
The foundational structure is a quaternary ammonium cation with three octyl chains and one methyl group, paired with a chloride anion. However, the common trade name Aliquat® 336 refers to a technical-grade mixture, not a pure compound.[1][2][3] This is a crucial distinction for any researcher, as the composition can influence reactivity and physical properties.[4]
| Name/Synonym | CAS Number | Chemical Formula | Key Distinctions and Considerations |
| Trioctylmethylammonium chloride | 5137-55-3 | C₂₅H₅₄ClN | This is the most precise chemical name for the pure compound with three C8 alkyl chains.[5][6] When a high degree of purity and a single molecular species are required for stoichiometric calculations or mechanistic studies, this is the preferred designation. |
| Methyltrioctylammonium chloride | 5137-55-3 | C₂₅H₅₄ClN | An interchangeable and equally precise synonym for Trioctylmethylammonium chloride.[5][7] |
| Tricaprylmethylammonium chloride | 5137-55-3 | C₂₅H₅₄ClN | "Capryl" is a common name for the C8 alkyl chain, making this another valid synonym for the pure C8 compound.[8] |
| Aliquat® 336 | 63393-96-4 | CH₃N(C₈-C₁₀ n-Alkyl)₃Cl | A widely used trade name for a mixture of trialkylmethylammonium chlorides, with the C8 (octyl) chain being predominant, but also containing C10 (decyl) chains.[1][2][9] Its average molecular weight is consequently higher than pure trioctylmethylammonium chloride.[3] This is often the catalyst of choice for general phase-transfer catalysis due to its cost-effectiveness and high activity. |
| Adogen® 464 | 63393-96-4 | CH₃N(C₈-C₁₀ n-Alkyl)₃Cl | Another trade name for a mixture similar in composition to Aliquat® 336.[10] |
| TOMAC | 5137-55-3 | C₂₅H₅₄ClN | An abbreviation for Trioctylmethylammonium chloride.[5] |
Expert Insight: The choice between pure trioctylmethylammonium chloride and a technical-grade mixture like Aliquat® 336 is application-dependent. For routine synthetic procedures where catalytic activity is the primary concern and slight variations in the alkyl chain length are tolerable, Aliquat® 336 is a robust and economical choice. However, for studies requiring precise molar calculations, such as in the development of ion-selective electrodes or detailed kinetic analyses, the use of the pure compound is highly recommended to ensure the validity of the experimental data.
Core Applications and Mechanistic Principles
Trioctylammonium chloride and its analogues are workhorses in two major areas: phase-transfer catalysis and solvent extraction. Their efficacy stems from their amphiphilic nature, possessing a hydrophilic, charged head and long, hydrophobic alkyl tails.[6]
Phase-Transfer Catalysis (PTC)
In many organic reactions, the reactants are immiscible, residing in separate aqueous and organic phases.[6] A phase-transfer catalyst acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed.[11] Trioctylmethylammonium chloride excels in this role, particularly for reactions involving an anionic nucleophile.[6]
Mechanism of Action:
-
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its chloride anion for the anionic reactant (Y⁻).
-
Phase Transfer: The newly formed ion pair (Q⁺Y⁻), with its lipophilic alkyl chains, is soluble in the organic phase and migrates across the phase boundary.
-
Reaction: In the organic phase, the unencumbered anion (Y⁻) reacts with the organic substrate (RX) to form the product (RY). The catalyst's cation (Q⁺) is now paired with the leaving group (X⁻).
-
Catalyst Regeneration: The Q⁺X⁻ ion pair returns to the aqueous phase, ready to transport another reactant anion, thus completing the catalytic cycle.
Caption: Mechanism of Phase-Transfer Catalysis.
Causality in Experimental Design: The efficiency of a PTC system is governed by the lipophilicity of the catalyst. The long octyl chains of trioctylmethylammonium chloride ensure its high solubility in a wide range of organic solvents, which is critical for the "Phase Transfer" steps. The choice of solvent can also influence the reaction rate by affecting the solvation and reactivity of the ion pair in the organic phase.
Solvent Extraction of Metals
Aliquat® 336 is extensively used in hydrometallurgy for the selective extraction of metal ions from aqueous solutions.[1][12] It functions as a liquid anion exchanger.[1] The metal of interest is typically converted into an anionic complex in the aqueous phase, often by the addition of a complexing agent like chloride or thiocyanate ions.[12]
Extraction and Stripping Workflow:
-
Extraction: The organic phase, containing Aliquat® 336 dissolved in a non-polar solvent like kerosene, is mixed with the aqueous phase containing the anionic metal complex (e.g., [MClₙ]ᵐ⁻). The quaternary ammonium cation exchanges its chloride ion for the metal complex, drawing it into the organic phase.[10]
-
Phase Separation: The two phases are allowed to separate. The organic phase is now "loaded" with the metal complex.
-
Stripping: The loaded organic phase is then mixed with a stripping solution. This aqueous solution is designed to reverse the extraction process, transferring the metal ion back into the aqueous phase, often in a more concentrated form. This can be achieved by a significant change in pH or by using a high concentration of a competing anion.[13]
-
Regeneration: The regenerated organic phase can be recycled for further extraction cycles.
Caption: General Workflow for Solvent Extraction of Metals.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. It is essential to conduct a thorough literature review and optimize conditions for specific substrates and desired outcomes.
Protocol: Phase-Transfer Catalyzed Alkylation
This protocol describes a general procedure for the C-alkylation of an active methylene compound using an alkyl halide under phase-transfer conditions.
Materials:
-
Active methylene compound (e.g., diethyl malonate)
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (anhydrous, powdered)
-
Trioctylmethylammonium chloride (or Aliquat® 336)
-
Toluene (anhydrous)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the active methylene compound (1.0 eq), potassium carbonate (2.0 eq), and trioctylmethylammonium chloride (0.05 eq).
-
Add toluene to achieve a suitable concentration (e.g., 0.5 M with respect to the active methylene compound).
-
Addition of Alkylating Agent: Begin vigorous stirring and add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Causality: The use of powdered potassium carbonate increases the surface area for the reaction with the phase-transfer catalyst. Vigorous stirring is crucial to maximize the interfacial area between the aqueous (or solid) and organic phases, thereby increasing the rate of phase transfer. The amount of catalyst can be optimized; lower loadings may lead to slower reactions, while excessively high loadings are not cost-effective and can complicate purification.
Protocol: Solvent Extraction of a Metal Ion
This protocol outlines a general procedure for the extraction of a metal ion, such as Co(II), from an acidic chloride solution.[12]
Materials:
-
Aqueous solution of the metal salt (e.g., CoCl₂) in HCl
-
Aliquat® 336
-
Kerosene (or another suitable organic diluent)
-
Stripping agent (e.g., a dilute solution of a non-complexing acid or a high concentration of a competing salt)
-
Separatory funnels, mechanical shaker, pH meter
Procedure:
-
Preparation of Organic Phase: Prepare a solution of Aliquat® 336 in kerosene at the desired concentration (e.g., 0.1 M).
-
Extraction: In a separatory funnel, combine equal volumes of the aqueous metal solution and the organic phase.
-
Shake the mixture vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Analysis: Carefully separate the two phases. Analyze the metal concentration in the aqueous phase (raffinate) before and after extraction using a suitable analytical technique (e.g., atomic absorption spectroscopy or inductively coupled plasma mass spectrometry) to determine the extraction efficiency.
-
Stripping: Take the loaded organic phase and mix it with the stripping agent in a clean separatory funnel.
-
Repeat the shaking and phase separation steps.
-
Analysis: Analyze the metal concentration in the stripping solution to determine the stripping efficiency.
Self-Validation and Causality: The pH of the initial aqueous solution is a critical parameter, as it affects the speciation of the metal ion and its ability to form an extractable anionic complex.[12] The concentration of the extractant in the organic phase directly influences the extraction capacity. The choice of stripping agent is crucial for efficient recovery of the metal and regeneration of the extractant.
Physicochemical and Safety Considerations
A thorough understanding of the physical properties and safety hazards is essential for the effective and safe use of trioctylammonium chloride and its analogues.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow viscous liquid | [1][5] |
| Molecular Weight (Trioctylmethylammonium chloride) | 404.16 g/mol | [9] |
| Molecular Weight (Aliquat® 336) | ~442 g/mol | [13] |
| Density | ~0.884 g/cm³ at 25 °C | [1] |
| Melting Point | -20 °C | [1] |
| Boiling Point | 225 °C | [1] |
| Solubility in Water | Low (10 g/L at 20 °C) | [5] |
| Solubility in Organic Solvents | Soluble in many non-polar and polar organic solvents | [13] |
Safety and Handling:
-
Hazards: Trioctylmethylammonium chloride is toxic if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child.[14][15] It is also very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapor.[15] Wash thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[16] The compound is hygroscopic.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.
This guide provides a foundational understanding of trioctylammonium chloride and its synonyms, equipping researchers with the knowledge to make informed decisions in their experimental design. By appreciating the nuances of nomenclature, the mechanisms of action, and the practicalities of experimental protocols, scientists can harness the full potential of this versatile chemical tool.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 2). The Multifaceted Applications of Trioctylmethylammonium Chloride. [Link]
-
Taylor & Francis Online. (n.d.). Aliquat 336 – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Aliquat 336. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Phase Transfer Catalysis: A Guide to Trioctylmethylammonium Chloride. Retrieved from [Link]
-
PubMed. (2010, January 15). Extraction and separation of Co(II) and Ni(II) from acidic sulfate solutions using Aliquat 336. Retrieved from [Link]
-
MDPI. (2024, May 11). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO 4 − Anions. Retrieved from [Link]
-
Taylor & Francis Online. (2015, January 15). Physicochemical Properties of an Hydrophobic Ionic Liquid (Aliquat 336) in a Polar Protic Solvent (Formamide) at Different Temperatures. Retrieved from [Link]
-
Chemsrc. (2025, August 22). trioctylmethylammonium chloride | CAS#:5137-55-3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chemical transformations of quaternary ammonium salts via C–N bond cleavage. Retrieved from [Link]
-
ACS Publications. (2006, August 1). Colorful Chemical Demonstrations on the Extraction of Anionic Species from Water into Ether Mediated by Tricaprylylmethylammonium Chloride (Aliquat 336), a Liquid–Liquid Phase-Transfer Agent. Retrieved from [Link]
-
IMPAG. (2013, February). Aliquat 336. Retrieved from [Link]
-
MDPI. (2024, April 24). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]
-
ResearchGate. (2020, November 6). Separation of precious metals by split-anion extraction using water-saturated ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-Chemical Properties of an Hydrophobic Ionic Liquid (Aliquat 336) in a Polar Protic Solvent (Formamide) at Different Temperatures | Request PDF. Retrieved from [Link]
-
PubMed. (2024, April 24). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]
-
Ottokemi. (n.d.). Aliquat 336, COA, Certificate of Analysis, 63393-96-4 / 5137-55-3, A 1620. Retrieved from [Link]
-
Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]
-
MDPI. (2026, March 8). Extraction of Cobalt, Nickel, Magnesium, Manganese, Zinc, and Calcium from Chloride Solutions Using Trioctyl(alkyl)phosphonium Chloride Ionic Liquids. Retrieved from [Link]
-
ACS Publications. (2019, August 27). Model for Metal Extraction from Chloride Media with Basic Extractants: A Coordination Chemistry Approach. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Quaternary ammonium salts – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of using methyltrioctylammonium chloride as a phase-transfer.... Retrieved from [Link]
-
ACS Publications. (2023, February 7). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Retrieved from [Link]
-
Phase-Transfer Catalysis Communications. (n.d.). Distribution of Quaternary Ammonium Salts in Two-Phase Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Trioctylammonium-based Ionic Liquids for Metal Ions Extraction: Synthesis, Characterization and Application | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023, April 9). Liquid-Solid and Liquid-Liquid extraction of a mixture of metals using the ionic liquid tri-octylmethyl ammonium chloride (Aliquat 336). Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). What is Aliquat® 336 and Adogen® 464 HF? Let's Clear Up the Confusion What is QCl NOT?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Methyl Trioctyl Ammonium Chloride – NOT Aliquat 336. Retrieved from [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid. Retrieved from [Link]
-
De Gruyter. (n.d.). Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9- -cyclododecadiene. Retrieved from [Link]
-
Publications of the IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Retrieved from [Link]
-
Scirp.org. (n.d.). Solid-Contact Ion-Selective Electrodes Based on Graphite Paste for Potentiometric Nitrate and Ammonium Determinations. Retrieved from [Link]
-
ResearchGate. (2024, June 20). (PDF) Experimental study of synthesis of N-2-Hydroxypropyltrimethylammonium chloride chitosan and carboxymethyl chitosan nanoparticles by ultrasonic microreactor. Retrieved from [Link]
- Google Patents. (n.d.). US7384523B2 - Chloride ion selective membrane and sensor.
-
MDPI. (2022, February 8). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Retrieved from [Link]
Sources
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- 12. Extraction and separation of Co(II) and Ni(II) from acidic sulfate solutions using Aliquat 336 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Trioctyl Ammonium Chloride (Aliquat 336) Phase Transfer Catalysis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Chemical Identity
In biphasic organic synthesis, the physical separation of water-soluble reagents and organic-soluble substrates creates a severe mass-transfer limitation. Phase Transfer Catalysis (PTC) resolves this by utilizing a lipophilic agent to shuttle ions across the liquid-liquid interface[1].
While commonly referred to in industrial literature as "trioctyl ammonium chloride," the active catalyst is technically methyltrioctylammonium chloride (MTOAC) , widely commercialized under the trade name Aliquat 336 [2],[3]. Featuring three lipophilic octyl ( C8 ) chains and one methyl group, this quaternary ammonium salt ( C25H54ClN ) exhibits exceptional solubility in non-polar organic solvents while retaining the ability to pair with aqueous anions[4]. This application note details the mechanistic causality of MTOAC-driven PTC and provides a self-validating protocol for nucleophilic substitution.
Mechanistic Principles: The Starks' Extraction Model
The efficacy of trioctyl ammonium chloride relies on the Starks' Extraction Mechanism [1]. The causality of the reaction can be broken down into four distinct thermodynamic and kinetic steps:
-
Interfacial Ion Exchange: The quaternary ammonium cation ( Q+ ) resides near the aqueous-organic interface and exchanges its native chloride anion ( Cl− ) for the target nucleophile ( X− ) from the aqueous phase.
-
Phase Transfer: The newly formed, highly lipophilic ion pair ( Q+X− ) diffuses into the bulk organic phase. The three C8 chains of MTOAC are critical here; they provide the necessary hydrophobic shielding to solubilize the polar anion in a non-polar environment[3].
-
Nucleophilic Attack: Unsolvated by water, the anion ( X− ) exists in a "naked," highly reactive state. It attacks the organic substrate ( R−Y ), forming the product ( R−X ) and a spent catalyst pair ( Q+Y− ).
-
Catalyst Regeneration: The spent catalyst ( Q+Y− ) returns to the phase boundary to release the leaving group ( Y− ) into the aqueous phase and pick up a fresh nucleophile[1].
Starks' phase-transfer catalysis mechanism for quaternary ammonium salts.
Quantitative Data: Catalyst Efficacy Comparison
To justify the selection of Aliquat 336 over other catalysts, consider the benchmark esterification of sodium benzoate with butyl bromide in a toluene/water biphasic system. The data below demonstrates how lipophilicity dictates conversion efficiency[5].
Reaction Conditions: 1:1 molar ratio of sodium benzoate to butyl bromide, 60°C, 500 rpm agitation, 90 minutes.[5]
| Catalyst | Chemical Class | Conversion Rate (%) | Phase Separation Profile |
| TPPB | Phosphonium Salt | 96% | Rapid, clean interface |
| Aliquat 336 (MTOAC) | Quaternary Ammonium | 92% | Moderate, slight emulsion risk if overdosed |
| TBAB | Quaternary Ammonium | 91% | Rapid, clean interface |
| Control (No Catalyst) | N/A | < 5% | N/A |
Insight: While TPPB offers slightly higher conversion, Aliquat 336 is often preferred in drug development due to its lower cost, liquid state at room temperature, and favorable toxicity profile compared to heavy phosphonium salts[3].
Self-Validating Protocol: Nucleophilic Substitution via PTC
This protocol details the synthesis of an ester (e.g., butyl benzoate) using Aliquat 336. The methodology is designed as a self-validating system, where physical observations directly correlate with mechanistic success.
Biphasic reaction workflow for Aliquat 336 catalyzed nucleophilic substitution.
Step-by-Step Methodology
Step 1: Phase Preparation
-
Action: Dissolve 1.0 equivalent of the nucleophilic salt (e.g., sodium benzoate) in deionized water. In a separate vessel, dissolve 1.0 equivalent of the electrophile (e.g., butyl bromide) in a non-polar solvent like toluene.
-
Causality: Establishing two strictly immiscible phases ensures that the organic substrate is protected from aqueous side-reactions (like hydrolysis) until the catalyst actively ferries the nucleophile across the boundary.
Step 2: Catalyst Addition
-
Action: Add 0.01 to 0.05 equivalents (1-5 mol%) of Aliquat 336 to the organic phase.
-
Causality: Aliquat 336 acts catalytically. Exceeding 5 mol% can cause the quaternary ammonium salt to act as a traditional surfactant, lowering surface tension to the point of creating an intractable emulsion, which ruins phase separation[3].
Step 3: Biphasic Reaction (Critical Mass Transfer Step)
-
Action: Combine the phases and heat to 60°C. Agitate the mixture strictly at 500 rpm using a mechanical stirrer[5].
-
Causality: The Starks mechanism is fundamentally limited by interfacial surface area. Agitation at 500 rpm shears the aqueous phase into micro-droplets, exponentially increasing the surface area for the Q+ ion to exchange Cl− for the benzoate anion.
-
Validation Checkpoint: The mixture should appear as a cloudy, uniform dispersion during stirring. If distinct macroscopic layers are visible during agitation, the stirring rate is insufficient, and the reaction will stall.
Step 4: Phase Separation
-
Action: Cease agitation after 90 minutes. Allow the mixture to settle for 10 minutes at room temperature.
-
Causality: Without shear force, the thermodynamic immiscibility of water and toluene forces the micro-droplets to coalesce.
-
Validation Checkpoint: Two distinct, transparent layers must form. A persistent milky interface (emulsion) indicates catalyst overloading or insufficient solvent volume.
Step 5: Product Isolation
-
Action: Decant the upper organic layer. Wash sequentially with dilute HCl (to remove residual benzoate), water, and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Causality: The lipophilic Aliquat 336 remains in the organic phase. Washing with aqueous solutions does not remove it; therefore, final purification of the product typically requires vacuum distillation or silica gel chromatography to separate the volatile product from the heavy catalyst ( MW=404.16 g/mol )[4].
References[1] Phase-transfer catalyst - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Phase-transfer_catalyst[2] Methyl Trioctyl Ammonium Chloride – NOT Aliquat 336 - PTC Organics, Inc. Source: phasetransfercatalysis.com. URL: https://www.phasetransfercatalysis.com/methyl-trioctyl-ammonium-chloride-not-aliquat-336/[4] Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21218[5] Process Intensification Using Phase Transfer Catalysts - Research Publish Journals. Source: researchpublish.com. URL: https://www.researchpublish.com/[3] Aliquat 336 - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Aliquat_336
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- 5. researchpublish.com [researchpublish.com]
Application Notes and Protocols for the Preparation of Ionic Liquids from Aliquat 336
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of task-specific ionic liquids (ILs) utilizing Aliquat 336 as a versatile and commercially available cationic precursor. The protocols detailed herein focus on the principle of anion metathesis (exchange) to create a diverse range of ionic liquids with tailored properties, particularly relevant for applications in pharmaceutical sciences and drug development. This document offers not only step-by-step experimental procedures but also elucidates the underlying chemical principles, safety considerations, and characterization techniques to ensure the synthesis of high-purity ionic liquids.
Introduction: Aliquat 336 as a Precursor for Designer Ionic Liquids
Ionic liquids, defined as salts with a melting point below 100°C, have emerged as a significant class of "designer solvents" and functional materials due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and excellent solvation capabilities.[1] In the pharmaceutical and biomedical fields, ILs are being explored to enhance drug solubility, improve the stability of active pharmaceutical ingredients (APIs), and develop novel drug delivery systems.
Aliquat 336 (also known as tricaprylmethylammonium chloride or Starks' catalyst) is a quaternary ammonium salt that is itself an ionic liquid.[2] It is a mixture of C8 (octyl) and C10 (decyl) chains, with C8 being predominant.[2] Its affordability, commercial availability, and the reactivity of its chloride anion make it an ideal starting material for the synthesis of a wide array of other ionic liquids through a straightforward anion exchange reaction.[3][4] This process allows for the introduction of various functional anions, thereby tuning the properties of the resulting IL for specific applications.
The core of the synthetic strategy discussed in this guide is the metathesis reaction, where the chloride anion of Aliquat 336 is exchanged for a new anion (Y-), typically from a sodium or potassium salt (NaY or KY). The reaction is driven by the precipitation of the inorganic salt byproduct (e.g., NaCl or KCl) in a suitable solvent.[5]
Safety Precautions and Handling of Aliquat 336
Aliquat 336 is a hazardous substance and requires careful handling to ensure laboratory safety.
Potential Hazards:
-
Toxicity: Toxic if swallowed.[6]
-
Corrosivity: Causes severe skin burns and eye damage.[6]
-
Irritation: Causes skin and eye irritation.[6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.[7]
General Principles of Anion Exchange with Aliquat 336
The synthesis of new ionic liquids from Aliquat 336 is primarily achieved through an anion exchange (metathesis) reaction. The general principle is illustrated in the diagram below.
Caption: General workflow for the synthesis of ionic liquids from Aliquat 336 via anion exchange.
Causality behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical for the success of the reaction. Ethanol is commonly used because it can dissolve both the Aliquat 336 and the anion source salt to some extent, facilitating the reaction.[8] However, it has low solubility for the inorganic byproduct (NaCl or KCl), which causes it to precipitate out of the solution, driving the reaction to completion according to Le Chatelier's principle. For certain hydrophobic anions, a two-phase system (e.g., dichloromethane/water) may be employed where the newly formed ionic liquid preferentially partitions into the organic phase.[2]
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating (e.g., 60 °C). Heating can increase the solubility of the reactants and the reaction rate. However, excessively high temperatures should be avoided to prevent potential decomposition of the reactants or products.
-
Stirring: Vigorous stirring is essential to ensure efficient mixing of the reactants and to facilitate the anion exchange process, especially in heterogeneous or biphasic systems.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of different classes of ionic liquids from Aliquat 336.
Protocol 1: Synthesis of a Sulfonate-Based Ionic Liquid - [Aliquat][Docusate]
This protocol describes the synthesis of tricaprylmethylammonium docusate, an ionic liquid with a pharmaceutically relevant anion.
Materials:
-
Aliquat 336
-
Sodium docusate (sodium dioctyl sulfosuccinate)
-
Ethanol (absolute)
-
Acetone
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve Aliquat 336 (1 equivalent) in ethanol (approximately 5-10 mL per gram of Aliquat 336). In a separate beaker, dissolve an equimolar amount of sodium docusate (1 equivalent) in ethanol. Gentle heating (e.g., to 60 °C) may be required to fully dissolve the reactants.[9]
-
Reaction: Combine the two ethanolic solutions in the round-bottom flask. A white precipitate of sodium chloride (NaCl) should form almost immediately.
-
Stirring: Stir the reaction mixture vigorously at room temperature for 24-48 hours to ensure the reaction goes to completion.[9]
-
Removal of Byproduct: Separate the precipitated NaCl by filtration.
-
Solvent Evaporation: Remove the ethanol from the filtrate using a rotary evaporator.
-
Purification:
-
Wash the resulting viscous liquid with deionized water to remove any remaining water-soluble impurities. Note that emulsions may form; if so, centrifugation can aid in phase separation.
-
Dissolve the product in a minimal amount of a suitable organic solvent like acetone and filter again to remove any fine precipitates.
-
Remove the final solvent under high vacuum using a rotary evaporator until a constant weight is achieved.
-
Protocol 2: Synthesis of a Carboxylate-Based Ionic Liquid
This protocol provides a general method for preparing Aliquat 336-based ionic liquids with carboxylate anions, which have applications in drug solubilization.
Materials:
-
Aliquat 336
-
Sodium or potassium salt of the desired carboxylic acid (e.g., sodium acetate, potassium benzoate)
-
Ethanol (absolute) or a suitable solvent mixture
-
Deionized water
Procedure:
-
Reactant Preparation: Dissolve Aliquat 336 (1 equivalent) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve a slight excess (1.1 equivalents) of the sodium or potassium carboxylate salt in the same solvent or a solvent in which it is soluble.
-
Reaction: Add the carboxylate salt solution to the Aliquat 336 solution while stirring vigorously.
-
Reaction Time and Temperature: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50-70 °C) for 12-24 hours. The progress of the reaction can be monitored by observing the precipitation of NaCl or KCl.
-
Work-up and Purification:
-
Filter off the precipitated inorganic salt.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Wash the resulting product with deionized water to remove unreacted carboxylate salt and other water-soluble impurities. For more hydrophobic ionic liquids, this can be done in a separatory funnel.
-
Dry the final product under high vacuum.
-
Protocol 3: Synthesis of an Amino Acid-Based Ionic Liquid (AAIL)
This protocol outlines a two-step procedure for preparing Aliquat 336-based AAILs, which are of interest for their biocompatibility and potential in drug delivery.
Step 1: Preparation of Aliquat 336 Hydroxide ([Aliquat][OH])
-
Ion Exchange: Prepare a solution of Aliquat 336 in a suitable solvent like ethanol. Pass this solution through a column packed with a strong anion exchange resin in its hydroxide form (e.g., Amberlite IRA-400).[10]
-
Elution and Verification: Elute the column with the same solvent. Collect the eluent and test for the absence of chloride ions (e.g., using a silver nitrate test). The resulting solution is [Aliquat][OH].
Step 2: Neutralization with an Amino Acid
-
Reaction: To the ethanolic solution of [Aliquat][OH] (1 equivalent), add an equimolar amount of the desired amino acid (1 equivalent).[10]
-
Stirring: Stir the mixture at room temperature for 24 hours.[10]
-
Solvent Removal and Drying: Remove the ethanol and water (formed during the neutralization reaction) using a rotary evaporator. Further dry the resulting AAIL under high vacuum to obtain the pure product.[10]
Quantitative Data and Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of various Aliquat 336-based ionic liquids.
| Target Anion | Anion Source | Molar Ratio (Aliquat:Anion Source) | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield | Reference |
| Docusate | Sodium Docusate | 1:1 | Ethanol | 48 | Room Temp. | High | [9] |
| Nitrate | Sodium Nitrate | 1:1.1 | Acetone/Water | 1 | Room Temp. | ~80% | [11] |
| Thiocyanate | Potassium Thiocyanate | 1:1.1 | Acetone | 0.25 | Room Temp. | 73% | [11] |
| Borohydride | Sodium Borohydride | 1:1.06 | Ethanol/Water | Not specified | Room Temp. | 61% | [11] |
| Acetate | Sodium Acetate | 1:1.1 | Ethanol | 24 | 70 | High | General Method |
Note: Yields are often unoptimized and can be improved with careful control of reaction conditions and purification steps.
Characterization and Quality Control
Confirmation of the successful synthesis and assessment of the purity of the ionic liquid are crucial.
Caption: Workflow for the synthesis, purification, and characterization of Aliquat 336-based ionic liquids.
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the structure of the synthesized ionic liquid.
-
¹H NMR: Look for the disappearance of signals corresponding to the starting anion and the appearance of new signals characteristic of the new anion. The signals for the Aliquat 336 cation (the long alkyl chains and the N-methyl group) should remain largely unchanged, although slight shifts in the protons close to the nitrogen atom may be observed due to the change in the anionic environment.[1][12]
-
¹³C NMR: Similar to ¹H NMR, look for the appearance of new carbon signals corresponding to the new anion. For amino acid ILs, new signals for the carboxylate carbon (~178 ppm) and other carbons in the amino acid backbone will be present.[13]
-
-
FTIR Spectroscopy: FTIR can provide evidence of the anion exchange by identifying characteristic vibrational bands of the new anion.[9][14]
-
For sulfonate-based ILs, look for strong S=O stretching bands.
-
For carboxylate-based ILs, a strong characteristic peak for the carboxylate group (COO⁻) will appear.
-
For amino acid ILs, characteristic peaks for the N-H bend (which may overlap with the carbonyl bond) and the amine group will be present.[15]
-
-
Ion Chromatography (IC): IC is an excellent technique for quantifying residual halide (chloride) impurities from the starting Aliquat 336.[15][16] This is crucial for applications where halide contamination can be detrimental.
Conclusion
Aliquat 336 serves as a highly effective and economical precursor for the synthesis of a diverse range of ionic liquids through straightforward anion metathesis reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to prepare and characterize high-purity, task-specific ionic liquids. By carefully selecting the anion and controlling the reaction and purification conditions, it is possible to design and synthesize novel ionic liquids with properties tailored for advanced applications in the pharmaceutical sciences.
References
-
Anion exchange in ionic liquid mixtures. RSC Publishing. [Link]
-
Aliquat 336® - A versatile and affordable cation source for an entirely new family of hydrophobic ionic liquids. ResearchGate. [Link]
-
Electronic Supplementary Information ALIQUAT 336 - – A VERSATILE AND AFFORDABLE CATION SOURCE FOR AN ENTIRELY NEW FAMILY OF HYDROFOBIC IONIC LIQUIDS. Royal Society of Chemistry. [Link]
-
Synthesis and characterisations of Aliquat 336® and cetylpyridinium ionic liquids incorporated with sulfonate-based anions. R Discovery. [Link]
-
ALIQUAT 336 EXTRA PURE MSDS CAS No. Loba Chemie. [Link]
-
(PDF) Anion exchange in ionic liquid mixtures. ResearchGate. [Link]
-
Separation of precious metals by split-anion extraction using water-saturated ionic liquids. Nature. [Link]
-
Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. Sci-Hub. [Link]
-
FTIR spectra of pure Aliquat 336 (a), 50% Aliquat 336 diluted with IDA... | Download Scientific Diagram. ResearchGate. [Link]
-
(PDF) A Green Procedure for the Synthesis of Cinnamate Esters Using Aliquat®336. ResearchGate. [Link]
-
Insights Into the Extraction of Am(III) by Aliquat-336 Based Ionic Liquids. ResearchGate. [Link]
-
Aliquat 336®—a versatile and affordable cation source for an entirely new family of hydrophobic ionic liquids. ResearchGate. [Link]
-
Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography | Request PDF. ResearchGate. [Link]
-
15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. PMC. [Link]
-
Role of Ionic Liquids and Solvent used in Green Synthesis. Research Square. [Link]
-
Molecular Interactions in Ionic Liquids: The NMR Contribution towards Tailored Solvents. IntechOpen. [Link]
-
Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. Thieme. [Link]
-
Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. PMC. [Link]
-
Aliquat 336®—a versatile and affordable cation source for an entirely new family of hydrophobic ionic liquids. Green Chemistry (RSC Publishing). [Link]
-
Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. ResearchGate. [Link]
-
Synthesis and evaluation of amino acid ionic liquid for enhanced oil recovery: experimental and modeling simulation studies. PMC. [Link]
-
Aliquat 336. Wikipedia. [Link]
-
Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert. [Link]
-
Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO 4 − Anions. MDPI. [Link]
- WO2014139679A2 - Metathesis catalysts and reactions using the catalysts.
-
Aqueous olefin metathesis: recent developments and applications. Beilstein Journals. [Link]
-
Olefin Metathesis: Catalysts and Catalysis. Chemistry. [Link]
-
Extraction Behavior of Hydrogen Ion by an Ionic Liquid Mixture of Aliquat 336 and Cyanex 272 in Chloride Solution. ResearchGate. [Link]
-
Co-extraction during reactive extraction of phenylalanine using Aliquat 336: interfacial mass transfer. PubMed. [Link]
-
Aliquat 336@SiO2 ionogels: Synthesis of, and insight into, iron(III) extraction mechanisms. Elsevier. [Link]
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- 1. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate | MDPI [mdpi.com]
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Solvent extraction of rare earth elements with Aliquat 336
Application Note: High-Efficiency Solvent Extraction and Separation of Rare Earth Elements Using Aliquat 336
Introduction
The separation of Rare Earth Elements (REEs) is a critical bottleneck in the supply chain for modern electronics, permanent magnets, and green technologies. Because adjacent lanthanides possess nearly identical chemical properties and ionic radii, their isolation requires highly selective hydrometallurgical techniques. Solvent extraction (SX) remains the industry standard.
Aliquat 336 (tricaprylmethylammonium chloride), a lipophilic quaternary ammonium salt, has emerged as a highly versatile extractant [1]. When converted to its nitrate or thiocyanate form, it acts as a room-temperature ionic liquid (IL) capable of separating Light Rare Earth Elements (LREEs) from Heavy Rare Earth Elements (HREEs) through distinct, highly controllable mechanistic pathways. This application note details the causality, protocols, and validation systems for utilizing Aliquat 336 in REE separation.
Mechanistic Principles & Causality
The extraction of REEs by Aliquat 336 is governed by anion exchange and the formation of neutral extractant complexes. The choice of the anionic medium dictates the selectivity:
-
Nitrate Medium ([A336][NO₃]): Exhibits a strong preference for LREEs (e.g., La, Ce, Pr, Nd) over HREEs. This selectivity is driven by the co-action of electrostatic and steric effects [1]. The larger ionic radii of LREEs result in a lower charge density, which paradoxically allows for more stable, less sterically hindered coordination with nitrate ligands in the crowded organic phase[2].
-
Thiocyanate Medium ([A336][SCN]): Reverses the extraction trend, preferentially extracting HREEs due to the stronger complexation of the pseudohalide thiocyanate with the harder, smaller HREE cations [1].
To optimize extraction while mitigating the environmental burden of high-nitrate aqueous wastes, split-anion extraction is employed. In this system, the aqueous feed contains high concentrations of chloride salts, while the organic phase consists of the nitrate IL ([A336][NO₃]). The REE ions partition into the organic phase because they possess a higher thermodynamic affinity for nitrate ligands than for chloride ligands [3].
Mechanistic pathway of REE extraction via Aliquat 336 nitrate.
Synergistic Separation with Aquo-Complexing Agents
To amplify the separation factors (SF) between adjacent REEs, a water-soluble chelator such as Ethylenediaminetetraacetic acid (EDTA) can be introduced to the aqueous feed. Because EDTA forms more thermodynamically stable complexes with HREEs (due to their higher charge density and smaller radii), it selectively "masks" HREEs in the aqueous raffinate. Simultaneously, [A336][NO₃] selectively extracts the unmasked LREEs into the organic phase, drastically increasing the separation efficiency [4].
Experimental Protocols
Self-Validating System: This protocol incorporates mass balance verification. By quantifying the REE concentration in the initial feed, the aqueous raffinate, and the stripped organic phase via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), researchers can validate extraction efficiency ( E% ) and identify any third-phase formation or extractant loss.
Protocol A: Preparation of [A336][NO₃] (Pre-equilibration)
-
Dilution: Dissolve commercial Aliquat 336 ([A336][Cl]) in an aliphatic diluent (e.g., kerosene or n-heptane) to achieve a 1.0 M concentration. Causality Note: While undiluted Aliquat 336 can be used, its high viscosity drastically slows phase disengagement. Diluents lower viscosity and improve mass transfer kinetics.
-
Anion Exchange: Contact the organic phase with an equal volume (O:A ratio = 1:1) of a 2.5 M NaNO₃ or KNO₃ aqueous solution.
-
Agitation: Shake vigorously for 30 minutes at 25°C.
-
Separation: Allow the phases to separate in a funnel. Discard the heavy aqueous phase.
-
Iteration: Repeat the washing step three times to ensure >99% conversion of chloride to nitrate anions.
Protocol B: Split-Anion Extraction and Stripping
-
Feed Preparation: Prepare an aqueous feed containing 0.1 M mixed REE chlorides (e.g., NdCl₃ and DyCl₃). Add a salting-out agent (e.g., 3.0 M CaCl₂ or NH₄NO₃) to decrease water activity, dehydrate the REE ions, and promote their partitioning into the organic phase [3].
-
Extraction: Mix the aqueous feed with the pre-equilibrated [A336][NO₃] organic phase at an O:A ratio of 1:1 in a thermostatic shaker.
-
Equilibration: Agitate at 1500 rpm for 60 minutes at 25°C to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Raffinate Analysis: Collect the aqueous raffinate and analyze via ICP-MS to determine the concentration of unextracted HREEs.
-
Stripping (Recovery): Contact the loaded organic phase with an equal volume of Milli-Q water. The absence of salting-out agents in the stripping phase causes the LREE-nitrate complexes to spontaneously dissociate, driving the LREEs back into the aqueous phase for recovery [3].
Step-by-step workflow for split-anion extraction and stripping of REEs.
Quantitative Data & Process Parameters
Table 1: Representative Extraction Efficiencies and Separation Factors (SF) using 1.0 M [A336][NO₃]
| Metal Pair (LREE/HREE) | Aqueous Conditions | Extraction Efficiency (LREE) | Separation Factor (SF) |
| Pr / Dy | 3 M NO₃⁻, pH 3.0 | 88.5% | ~ 12.4 |
| Nd / Er | 3 M Cl⁻ (Split-anion) | 82.1% | ~ 18.2 |
| La / Nd | 1 M NO₃⁻ + 0.2 M EDTA | > 95.0% | ~ 45.0 |
| Sm / Co | 5 M NO₃⁻, pH 3.0 | 97.1% | > 100.0 |
Note: Data synthesized from established hydrometallurgical models demonstrating the synergistic effect of salting-out agents and aquo-complexing modifiers [4][5].
Troubleshooting & Self-Validation
-
Emulsion Formation (Third Phase): If a third phase forms at the interface, it indicates that the solubility limit of the extracted metal-organic complex in the diluent has been exceeded. Causality-driven solution: Add a phase modifier (e.g., 5-10% v/v isodecanol or propanol) to increase the polarity of the organic phase, which will solvate the complex and restore a clean two-phase system [5].
-
Poor Mass Balance (ICP-MS Validation): If [Feed]=[Raffinate]+[Stripped] , this points to either precipitation in the aqueous phase or incomplete stripping. Causality-driven solution: Adjust the feed pH to < 4.0 to prevent REE hydroxide formation. If stripping is incomplete, increase the stripping contact time or utilize a mild acid (0.01 M HNO₃) instead of pure water.
References
-
Taylor & Francis. "Aliquat 336 – Knowledge and References." Ion Exchange and Solvent Extraction. Available at: [Link]
-
MDPI. "Understanding the Recovery of Rare-Earth Elements by Ammonium Salts." Molecules. Available at: [Link]
-
RSC Publishing. "Split-anion solvent extraction of light rare earths from concentrated chloride aqueous solutions to nitrate organic ionic liquids." RSC Advances. Available at:[Link]
-
ResearchGate. "Extraction Separation of Rare Earth Elements of the Medium Group with Isomolar Mixtures of Aliquat®336–TBP." Minerals Engineering. Available at:[Link]
-
ResearchGate. "Efficiency of Aliquat 336 for hydrometallurgical separation of Sm (III) and Co (II) from nitrate medium." Separation and Purification Technology. Available at:[Link]
Introduction: The Principle and Promise of Trioctylammonium Chloride SLMs
An in-depth guide to the preparation and application of Supported Liquid Membranes (SLMs) utilizing trioctylammonium chloride as a carrier. This document provides a foundational understanding, detailed experimental protocols, and critical insights for researchers, scientists, and professionals in drug development and chemical separation.
Supported Liquid Membrane (SLM) technology represents an elegant and efficient approach to chemical separation, merging solvent extraction and stripping into a single, continuous process.[1][2] At its core, an SLM consists of an organic liquid phase, containing a selective carrier, which is immobilized by capillary forces within the microporous structure of a solid polymeric support.[1] This membrane separates two aqueous phases: the feed (or source) phase, containing the target species, and the stripping (or receiving) phase, where the extracted species is concentrated.
The primary advantages of SLMs are significant: they require minimal volumes of organic solvent and carrier, which allows for the use of expensive and highly selective extractants.[3] They can achieve high separation factors and facilitate "uphill" transport against a concentration gradient, driven by a chemical potential gradient (e.g., a pH difference).[2]
Trioctylammonium chloride, a quaternary ammonium salt, is a highly effective and widely used carrier in SLM systems. It functions as an anion exchanger, making it particularly suitable for the selective transport of anionic species. This includes anionic metal complexes, such as those formed by zinc, cadmium, or iron in hydrochloric acid solutions, as well as organic anions like bisphenol A or carboxylates.[1][3][4] The transport mechanism relies on the reversible exchange of the chloride ion on the carrier with the target anion at the feed-membrane interface.
However, the principal challenge limiting the widespread industrial application of SLMs is their long-term operational stability.[3][5][6] Instability often arises from the gradual loss of the organic liquid membrane from the support's pores into the surrounding aqueous phases.[5] Strategies to enhance stability, such as the use of high-viscosity diluents or ionic liquids as the membrane phase, are areas of active research.[5][7]
The Transport Mechanism: A Facilitated Anion Exchange Process
The transport of a target anion (A⁻) across a trioctylammonium chloride (represented as Q⁺Cl⁻) SLM is a facilitated, coupled process driven by a chemical gradient. The mechanism can be dissected into four key steps, as illustrated in the diagram below.
Caption: Step-by-step workflow for the preparation and operation of an SLM.
Detailed Protocol Steps
-
Liquid Membrane (LM) Preparation:
-
Prepare the desired concentration of the carrier in the organic diluent. For example, to prepare a 50% (v/v) Aliquat 336 in 2-octanol solution, mix equal volumes of Aliquat 336 and 2-octanol. [1] * Causality: The carrier concentration is a critical parameter. A low concentration may limit the transport rate due to insufficient carrier molecules, while an excessively high concentration can increase the viscosity of the LM, slowing down the diffusion of the carrier-solute complex and potentially reducing membrane stability. [8]
-
-
Support Impregnation:
-
Cut the hydrophobic support membrane (e.g., PVDF) to the precise dimensions of the transport cell's opening.
-
Immerse the cut membrane into the prepared LM solution in a shallow dish for at least 24 hours. [1]This extended period allows capillary action to completely fill the pores of the support.
-
After impregnation, carefully remove the membrane with forceps. Gently blot the surface with lint-free tissue (e.g., Kimwipes) to remove excess liquid from the surface. The membrane should appear translucent, indicating successful impregnation.
-
-
Transport Cell Assembly and Operation:
-
Securely clamp the impregnated membrane between the two halves of the transport cell, ensuring a leak-proof seal.
-
Simultaneously, add equal volumes of the feed and stripping solutions to their respective compartments.
-
Begin stirring both phases at a constant, moderate speed (e.g., 200-400 rpm). [8] * Causality: Stirring minimizes the thickness of the aqueous boundary layers on either side of the membrane, ensuring that the rate-limiting step is diffusion within the membrane itself, not mass transfer in the bulk aqueous phases.
-
At predetermined time intervals, withdraw small aliquots from the feed and/or stripping phases for concentration analysis. Replace the sampled volume with fresh solution if necessary to maintain a constant volume.
-
System Characterization and Validation
A robust SLM protocol must include methods for characterization and performance validation.
Physical and Chemical Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the support membrane. Comparing images of a virgin support with an impregnated one can confirm that the pores are filled with the liquid membrane. [9][10]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of the carrier and diluent within the membrane support. This is achieved by identifying characteristic peaks of the organic components in the spectrum of the impregnated membrane that are absent in the spectrum of the virgin support. [9][10]* Contact Angle Measurement: The hydrophobicity of the support is crucial for retaining the organic liquid phase. Contact angle measurements with water on the virgin support should show a high angle, confirming its suitability. [11]
Performance and Stability Evaluation
The primary measure of SLM performance is the transport efficiency, often expressed as flux or a recovery percentage.
-
Calculating Recovery Percentage (R%): The effectiveness of the transport can be quantified by the recovery percentage in the stripping phase:
R%=(Cs,t/Cf,0)×100where Cs,t is the concentration of the solute in the stripping phase at time t, and Cf,0 is the initial concentration in the feed phase.
-
Stability Assessment: The long-term stability of the SLM is its most critical operational parameter. [5] * Protocol: Run the transport experiment continuously for an extended period (e.g., 5-7 days). [1]Monitor the recovery percentage over time. A stable membrane will maintain a high level of transport. A significant drop in performance indicates loss of the liquid membrane from the support pores.
-
Re-impregnation: For unstable systems, the support membrane can often be washed, dried, and re-impregnated with fresh liquid membrane to restore its performance, demonstrating the reusability of the polymeric support. [1]
-
Conclusion
The preparation of a trioctylammonium chloride supported liquid membrane is a versatile and powerful technique for the selective separation of a wide range of anionic species. Success depends on the rational selection of the carrier, organic diluent, and support material, as well as the careful optimization of aqueous phase conditions. While membrane stability remains a key challenge, a thorough understanding of the underlying transport mechanism and systematic protocol validation allows for the development of highly efficient and reusable separation systems. This guide provides the foundational knowledge and practical steps for researchers to implement and advance this promising technology.
References
-
Supported Ionic Liquid Membranes for Metal Separation. (2017). IntechOpen. [Link]
-
Supported Liquid Membranes Based on Bifunctional Ionic Liquids for Selective Recovery of Gallium. (2022). PMC. [Link]
-
An Ionic Supported Liquid Membrane for the Recovery of Bisphenol A from Aqueous Solution. (2022). MDPI. [Link]
-
Kinetic Study of Cd(II) Ions Extraction Using Trioctylamine as Carrier in Bulk Liquid Membrane (BLM). (2019). Journal of Physical Science. [Link]
-
Membrane Characterization Techniques. (2015). ResearchGate. [Link]
- Supported liquid membrane separation. (2000).
-
MEMBRANE CHARACTERIZATION. (n.d.). EOLSS.net. [Link]
-
Characterization of Selected Polymeric Membranes Used in the Separation and Recovery of Palladium-Based Catalyst Systems. (2020). MDPI. [Link]
-
Development and Evaluation of Supported Ionic Liquid Membrane and Porphyrin Frameworks for Carbon Capture Separation. (2023). University of Nebraska–Lincoln Digital Commons. [Link]
-
Supported Liquid Membranes Based on Bifunctional Ionic Liquids for Selective Recovery of Gallium. (2022). MDPI. [Link]
-
Supported liquid membranes using ionic liquids: Study of stability and transport mechanisms. (2009). ResearchGate. [Link]
-
Extraction of propionic acid by emulsion liquid membrane using trioctylamine in toluene. (2018). DergiPark. [Link]
-
Cation Effect of Chloride Salting Agents on Transition Metal Ion Hydration and Solvent Extraction by the Basic Extractant Methyltrioctylammonium Chloride. (2020). PubMed. [Link]
-
Study of the supported liquid membrane for the estimation of the synergistic effects of influential parameters on its stability. (2018). ResearchGate. [Link]
Sources
- 1. An Ionic Supported Liquid Membrane for the Recovery of Bisphenol A from Aqueous Solution [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Supported Ionic Liquid Membranes for Metal Separation | IntechOpen [intechopen.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Supported Liquid Membranes Based on Bifunctional Ionic Liquids for Selective Recovery of Gallium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jps.usm.my [jps.usm.my]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. eolss.net [eolss.net]
Application Note: Process Optimization of Biphasic Suzuki-Miyaura Cross-Coupling Using Aliquat 336
Executive Summary & Mechanistic Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. However, scaling this reaction often necessitates biphasic solvent systems (e.g., Toluene/Water) to dissolve both the lipophilic organic halides and the hydrophilic inorganic bases. This phase separation severely limits mass transfer, bottlenecking reaction kinetics.
To overcome this, Phase-Transfer Catalysts (PTCs) are employed. While Tetrabutylammonium bromide (TBAB) is commonly used, Aliquat 336 (trioctylmethylammonium chloride) offers superior performance. As noted by industrial phase-transfer catalysis [1], Aliquat 336 possesses higher organophilicity (27 carbon atoms versus TBAB's 16), ensuring near-complete distribution into the organic phase where the cross-coupling occurs. Furthermore, it exhibits exceptional thermal stability at elevated temperatures (up to 120 °C).
Beyond simple mass transfer of the base or boronate anion, Aliquat 336 plays a critical dual role in transition-metal catalysis. It actively motivates the reduction of Pd(II) precatalysts to the active Pd(0) species and forms a protective steric layer that stabilizes Pd(0) [2], preventing their aggregation into inactive palladium black.
Mechanistic Pathway Visualization
Biphasic Suzuki-Miyaura cycle showing Aliquat 336's dual role in phase transfer and Pd(0) stabilization.
Experimental Protocol: Biphasic Suzuki-Miyaura Coupling
Self-Validating System Design : This protocol is engineered with built-in visual and chemical checkpoints. The transition of the reaction mixture's color and phase behavior serves as a real-time indicator of catalytic health, ensuring researchers can validate the reaction state without immediate instrumental analysis.
Materials & Reagents
-
Electrophile : Aryl halide (1.0 equiv, e.g., 4-bromotoluene)
-
Nucleophile : Arylboronic acid (1.2 - 1.5 equiv, e.g., phenylboronic acid)
-
Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ (1.0 - 5.0 mol%)
-
Phase-Transfer Catalyst : Aliquat 336 (5.0 - 10.0 mol%)
-
Base : K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv, prepared as a 2M aqueous solution)
-
Solvent : Toluene (0.2 M relative to aryl halide)
Step-by-Step Methodology
-
System Purging & Reagent Charging
-
Action: Charge a Schlenk flask or sealed pressure tube with the aryl halide, arylboronic acid, and the Palladium catalyst. Evacuate the vessel and backfill with Argon or N₂. Repeat this cycle three times.
-
Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen, which irreversibly degrades it into inactive Pd(II) oxides (palladium black). Complete deoxygenation is non-negotiable for high turnover numbers.
-
-
Solvent and PTC Addition
-
Action: Add degassed Toluene to the flask, followed by Aliquat 336. Use a positive-displacement pipette for Aliquat 336 due to its high viscosity.
-
Causality: Introducing Aliquat 336 directly into the organic phase ensures it coats the Pd catalyst immediately. This initiates the stabilization of the metal center before the aqueous base is introduced, preventing premature catalyst degradation.
-
-
Base Addition & Thermal Activation
-
Action: Inject the degassed 2M aqueous K₂CO₃ solution. Heat the biphasic mixture to 80–100 °C under vigorous stirring (≥ 800 rpm).
-
Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers. Aliquat 336 exchanges its chloride ion for the boronate/carbonate at this interface, dragging the activated nucleophile into the toluene layer to react with the Pd-aryl halide intermediate.
-
Self-Validation Checkpoint: Within 15-30 minutes of heating, the organic layer should transition from a pale yellow to a deep, homogeneous amber/brown. The absence of a black precipitate at the liquid-liquid interface confirms that Aliquat 336 is successfully stabilizing the Pd(0) nanoparticles. If a black precipitate forms, the catalyst has crashed out (indicating oxygen ingress or insufficient PTC).
-
-
Reaction Monitoring & Quenching
-
Action: Monitor the reaction via TLC or GC-MS. Upon completion (typically 2-6 hours), cool to room temperature. Dilute with ethyl acetate and separate the phases.
-
Causality: Cooling halts the catalytic cycle. Because the highly organophilic Aliquat 336 remains entirely in the organic phase, passing the organic layer through a short silica plug during purification is required to strip the quaternary ammonium salt from the final biaryl product.
-
Quantitative Data & Process Optimization
The following table summarizes the optimization landscape for biphasic Suzuki couplings, highlighting the quantitative impact of Aliquat 336 across different catalytic systems.
| Catalyst System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| Pd(OAc)₂ (No PTC) | Toluene / H₂O | 80 | 12 | < 40% | Poor interfacial transfer; boronate remains trapped in the aqueous phase. |
| Pd(OAc)₂ + TBAB | Toluene / H₂O | 80 | 5 | 75% | Moderate mass transfer; TBAB's lower lipophilicity (16 carbons) causes partial partitioning into water. |
| Pd(OAc)₂ + Aliquat 336 | Toluene / H₂O | 80 | 2 | > 95% | High organophilicity (27 carbons) ensures near-complete distribution into Toluene, maximizing reaction rates. |
| Ni(OAc)₂ + Aliquat 336 + Ultrasound | DMF / H₂O | 100 | 5 | 85-95% | Acoustic cavitation combined with PTC bi-activation enhances mass transfer and turnover for alternative [3]. |
Advanced Troubleshooting & Field-Proven Insights
-
Viscosity & Dosing Issues : Aliquat 336 is a thick, viscous liquid at room temperature, making volumetric measurement prone to error. Solution: For precise dosing in high-throughput screening or process chemistry, prepare a standardized stock solution of Aliquat 336 in Toluene (e.g., 0.5 M).
-
Base Lability in Substrates : If the substrate contains base-labile functional groups (e.g., sensitive esters), the protocol can be modified by substituting K₂CO₃ with a milder base such as Lithium Carbonate (Li₂CO₃). The use of Aliquat 336 compensates for the weaker base by maintaining high local concentrations in the organic phase, allowing the reaction to proceed without sacrificing reaction [4].
-
Emulsion Formation : The inherent surfactant nature of Aliquat 336 can occasionally cause stubborn emulsions during the aqueous workup phase. Solution: Add brine (saturated NaCl) to the separatory funnel or filter the biphasic mixture through a tightly packed pad of Celite prior to separation to break the emulsion effectively.
References
-
PTC Suzuki Source: Phase Transfer Catalysis Communications URL:[Link]
-
Extraction of fission palladium by Aliquat 336 and electrochemical studies on direct recovery from ionic liquid phase Source: Hydrometallurgy, Volume 81, Issue 1, Pages 30-39 (2006) URL:[Link]
-
Antioxidant study of biaryls synthesized in the presence of Aliquat-336 activated by ultrasound Source: SciSpace / Typeset.io URL:[Link]
-
Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development, ACS Publications URL:[Link]
Sources
Synergistic extraction of metals using Aliquat 336 and TBP
Application Note: Synergistic Solvent Extraction of Critical Metals Using Aliquat 336 and TBP
Executive Summary
The separation and purification of critical metals—ranging from transition metals (Cd, Cu) to rare earth elements (Sm, Gd) and platinum group metals (Pt)—is a foundational challenge in hydrometallurgy, analytical sample preparation, and pharmaceutical catalyst recovery. Single-extractant systems frequently suffer from poor selectivity, slow mass transfer, and the formation of a highly viscous "third phase" that disrupts continuous processing.
This application note details a field-proven, synergistic liquid-liquid extraction (LLE) system utilizing Aliquat 336 (a basic extractant) and Tributyl Phosphate (TBP, a solvating extractant). By leveraging the distinct chemical mechanics of both agents, researchers can achieve superior separation factors, eliminate third-phase formation, and streamline downstream stripping protocols.
Mechanistic Insights: The Causality of Synergism
To design an effective extraction protocol, one must understand the molecular roles of the extractants and the causality behind their combination:
-
Aliquat 336 (Trioctylmethylammonium chloride): Acts as a liquid anion exchanger. In acidic or high-chloride aqueous environments, metal ions form anionic complexes (e.g., PtCl62− or CdCl42− ). Aliquat 336 exchanges its chloride ion for the metal complex, pulling it into the organic phase. However, as metal loading increases, the polarity of the Aliquat-metal complex induces aggregation, leading to high organic phase viscosity and the precipitation of a "third phase"[1].
-
TBP (Tributyl Phosphate): A neutral, solvating extractant. While TBP alone may have low affinity for certain metals, its addition to Aliquat 336 acts as a critical phase modifier. TBP solvates the polar core of the Aliquat-metal complex. This solvation disrupts intermolecular aggregation, significantly reducing viscosity and preventing third-phase formation[1].
-
The Synergistic Coefficient (SC): The combined system exhibits an SC > 1, meaning the distribution ratio of the mixture is greater than the sum of the individual extractants. For instance, one mole of Aliquat 336 and one mole of TBP synergistically coordinate to extract one mole of platinum ion, maximizing thermodynamic efficiency[2]. Furthermore, TBP prevents the co-extraction of competing ions by sterically hindering less favorable complexes, thereby driving up selectivity[1].
Quantitative Data Summary
The synergistic effects of the Aliquat 336/TBP system are validated across multiple metal classes. The table below summarizes key benchmarks.
| Target Metal Separation | Aqueous Matrix | Optimal Organic Formulation | Synergistic Outcome & Causality | Ref |
| Cd(II) over Cu(II) | Sulfate/Chloride (pH 5) | 100 mM Aliquat 336 + 50 mM TBP in Toluene | 84.93% Cd(II) vs 9.79% Cu(II) extracted. TBP mitigates viscosity increases seen at >100 mM Aliquat. | [1] |
| Sm(III) over Gd(III) | Ammonium Nitrate | Aliquat 336 + TBP in AMSCO | Separation factor > 3 . TBP prevents extraction of the NH4NO3 background matrix, isolating the rare earths. | [3] |
| Pt(IV) Recovery | Chloride Media | 5×10−4 M Aliquat + 5×10−5 M TBP | 85% Pt(IV) extracted (SC = 1.29). High efficiency stripping achieved with HCl/Thiourea. | [2] |
Experimental Workflows & Protocols
The following protocol is designed as a self-validating system. Mass balances must be calculated by analyzing both the raffinate (depleted aqueous) and the stripped organic phase to ensure trustworthiness and reproducibility.
Step 1: Organic Phase Preparation
-
Diluent Selection: Select a low-polarity diluent (e.g., Toluene or Kerosene) to ensure optimal phase disengagement.
-
Extractant Blending: Add Aliquat 336 to achieve a final concentration of 100 mM. Add TBP to achieve a final concentration of 50 mM[1].
-
Homogenization: Stir the organic phase at 300 rpm for 15 minutes at room temperature (28 ± 1 °C) to ensure complete dissolution.
-
Causality: Incomplete mixing leads to localized high-viscosity zones, skewing extraction kinetics and promoting emulsion formation.
-
Step 2: Aqueous Feed Preparation
-
Adjust the aqueous feed containing the target metal ions to the optimal pH (e.g., pH 5 for Cd/Cu separation) using dilute HNO3 or NaOH [1].
-
Ensure sufficient counter-ions (e.g., Cl− or SO42− ) are present to drive the formation of the anionic metal complex required for Aliquat 336 exchange.
Step 3: Liquid-Liquid Extraction (LLE)
-
Contact: Combine the aqueous feed and the organic phase at an Organic:Aqueous (O:A) ratio of 1:1 in a separation funnel or mixer-settler.
-
Agitation: Mix at 150 rpm for 10 minutes[1].
-
Causality: 10 minutes is sufficient to reach thermodynamic equilibrium. Excessive mixing speeds (>300 rpm) can induce stable micro-emulsions, hindering phase separation.
-
-
Phase Separation: Allow the mixture to settle for 5–10 minutes. The TBP modifier ensures a sharp, clean interface without a third phase.
-
Validation: Sample the aqueous raffinate and analyze via ICP-MS or AAS. Calculate the extraction efficiency ( E% ) and distribution ratio ( D ).
Step 4: Stripping (Back-Extraction)
-
Stripping Agent Selection: For highly stable complexes like Pt(IV)-Aliquat, standard mineral acids are insufficient. Use a mixture of 0.5 M HCl and 0.5 M Thiourea[2].
-
Causality: Thiourea is a powerful complexing agent that outcompetes Aliquat 336 for the metal ion, driving the thermodynamic equilibrium back into the aqueous phase.
-
-
Contact: Mix the loaded organic phase with the stripping agent at an O:A ratio of 1:1 for 15 minutes.
-
Recovery: Separate the phases. The aqueous phase now contains the high-purity concentrated metal. The organic phase is regenerated and ready for recycling.
Process Visualization
Figure 1: Workflow and mechanism of synergistic liquid-liquid extraction using Aliquat 336 and TBP.
References
-
Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate. Source: nih.gov. URL:[Link]
-
The synergic extraction of Sm and Gd using a mixture of tributyl phosphate and Aliquat 336 in AMSCO and ammonium nitrate medium. Source: osti.gov. URL:[Link]
-
Extractive extraction for platinum recovery using synergistic organic formulation of Aliquat 336/TBP mixtures. Source: researchgate.net. URL:[Link]
Sources
- 1. Optimization for Liquid-Liquid Extraction of Cd(II) over Cu(II) Ions from Aqueous Solutions Using Ionic Liquid Aliquat 336 with Tributyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic extraction of Sm(NO/sub 3/)/sub 3/ and Gd(NO/sub 3/)/sub 3/ by a mixture of tributyl phosphate and Aliquat 336 in AMSCO and ammonium nitrate medium (Journal Article) | OSTI.GOV [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Third Phase Formation in Aliquat 336 Solvent Extraction
As a Senior Application Scientist specializing in hydrometallurgy and liquid-liquid extraction (LLE), I frequently consult with researchers and drug development professionals who encounter a frustrating phenomenon: third phase formation when using Aliquat 336 (tricaprylmethylammonium chloride).
Instead of just providing a superficial fix, this guide is designed to explain the physical chemistry behind the problem. By understanding the causality of reverse micelle aggregation, you can implement self-validating protocols that permanently eliminate phase splitting in your extraction workflows.
The Mechanism: Why Does a Third Phase Form?
Aliquat 336 is a highly effective quaternary ammonium liquid anion exchanger. During extraction, it binds with anionic metal complexes (e.g., FeCl4− or SeO32− ). However, these resulting metal-amine complexes are highly polar.
When you use a non-polar aliphatic diluent (like kerosene or n-dodecane), a polarity mismatch occurs. As metal loading or acid concentration increases, the diluent can no longer solvate the highly polar complexes. To minimize thermodynamic instability, these complexes aggregate into reverse micelles. Once these aggregates exceed the Limiting Organic Concentration (LOC), they physically separate from the bulk diluent, forming a dense, viscous "third phase" that sits between the aqueous layer and the lighter organic layer.
Logical mechanism of third phase formation and its resolution via phase modifiers.
Troubleshooting FAQs
Q1: How do phase modifiers like 1-octanol or isodecanol actually prevent third phase formation? A1: It comes down to amphiphilic solvation. Long-chain alcohols act as phase modifiers because they possess both a hydrophilic hydroxyl (-OH) group and a hydrophobic alkyl chain. The hydroxyl group hydrogen-bonds with the polar core of the Aliquat 336-metal complex, while the alkyl chain interacts favorably with the aliphatic diluent. This dual-action disrupts the reverse micelle aggregation, keeping the complex fully solubilized in the bulk organic phase. For instance, adding 10% (v/v) 1-octanol to kerosene effectively prevents third phase formation during selenium(IV) extraction[1].
Q2: What is the optimal concentration of phase modifiers to add? A2: The required concentration scales with your metal loading and Aliquat 336 concentration, but typically ranges from 10% to 20% (v/v). In a recent study extracting iron from NdFeB waste using 15% Aliquat 336, researchers found that sec-octanol concentrations below 20% consistently resulted in a third phase. However, hitting exactly 20% (v/v) achieved complete and rapid phase separation with >99% extraction efficiency[2].
Q3: Can I avoid using phase modifiers entirely by changing my diluent? A3: Yes, by switching from an aliphatic diluent (kerosene, dodecane) to an aromatic diluent (toluene, xylene). Aromatic rings possess higher polarizability and can stabilize the metal-amine complexes through π -dipole interactions, naturally increasing the LOC. However, aromatics introduce higher toxicity and flammability risks, which is why modifying aliphatic diluents with isodecanol or decanol remains the industry standard[3].
Q4: Does temperature affect the formation of the third phase? A4: Absolutely. Third phase formation is generally an exothermic phase separation process. Increasing the operating temperature increases the kinetic energy and solubility of the polar aggregates in the organic phase, thereby increasing the LOC. If you are operating in a cold laboratory (e.g., 15°C) and seeing an emulsion, simply warming the extraction system to 30°C may resolve borderline third-phase issues.
Quantitative Impact of Modifiers
To assist in your experimental design, the following table summarizes the quantitative impact of various phase modifiers and diluents on Aliquat 336 extraction systems based on validated literature.
| Extractant System | Target Metal | Diluent | Phase Modifier | Resulting Phase Behavior | Extraction Efficiency |
| 15% Aliquat 336 | Fe(III) | Kerosene | <20% sec-octanol | Third Phase Formed | <87.0% |
| 15% Aliquat 336 | Fe(III) | Kerosene | 20% sec-octanol | Stable Two-Phase | 99.93% |
| 0.4 M Aliquat 336 | Se(IV) | Kerosene | 10% 1-octanol | Stable Two-Phase | 97.10% |
| 50% Aliquat 336 | Ru(III) | n-Dodecane | 10% Isodecanol | Stable Two-Phase | Optimal |
Data synthesized from[2],[4], and[1].
Self-Validating Experimental Protocol
To ensure scientific integrity, every extraction protocol should be self-validating. The following methodology incorporates a visual and mass-balance validation step to ensure the phase modifier concentration is sufficient for your specific matrix.
Step-by-step experimental workflow for Aliquat 336 extraction with modifier validation.
Step-by-Step Methodology:
-
Preparation of the Organic Phase:
-
Causality: Ensure complete homogenization before contact to prevent localized concentration gradients.
-
Action: Dissolve the required concentration of Aliquat 336 (e.g., 15% v/v) into your chosen aliphatic diluent (e.g., kerosene).
-
-
Phase Modifier Integration:
-
Aqueous Feed Preparation:
-
Action: Prepare your metal-bearing acidic feed (e.g., in HCl or HNO3 media). Ensure the acid concentration is strictly controlled, as extreme acidity (>5M) severely drives reverse micelle formation.
-
-
Liquid-Liquid Contact:
-
Action: Combine the organic and aqueous phases in a separation funnel or centrifuge tube at an O:A (Organic to Aqueous) ratio of 1:1 or 2:1[3]. Shake vigorously for 10 minutes to ensure equilibrium is reached.
-
-
Phase Separation & Interfacial Validation (Self-Validation Step):
-
Action: Allow the mixture to settle for 10-20 minutes, or centrifuge at 3000 RPM for 5 minutes.
-
Validation: Inspect the interface against a strong light source.
-
Pass: A sharp, clean line exists between the upper organic and lower aqueous layers. Proceed to stripping.
-
Fail: A cloudy, viscous middle layer (third phase) is visible. Correction: Your LOC has been exceeded. You must either increase the phase modifier concentration by 5% increments or reduce the initial metal loading in the aqueous feed.
-
-
-
Mass Balance Verification:
-
Action: Analyze the raffinate (aqueous phase) using ICP-OES or AAS. Calculate the extracted metal mass and compare it against the stripped metal mass to ensure no target compounds are trapped in micro-emulsions.
-
References
-
Separation and Recovery of Fe and REEs from a Hydrochloric Acid Leachate of NdFeB Waste Using Aliquat 336-Based Solvent Extraction Source: MDPI URL:2
-
Extraction and Separation of zirconium using Aliquat 336 from Egyptian black sand Source: Quest Journals URL:3
-
Separation of Radioactive Ruthenium from Alkaline Solution: A Solvent Extraction and Detailed Mechanistic Approach Source: ACS Omega URL:4
-
Liquid-liquid extraction of selenium (IV) ions from hydrochloric acid solution using Aliquat 336 dissolved in kerosene Source: PMC (National Institutes of Health) URL:1
Sources
Technical Support Center: Troubleshooting Slow Phase Separation with Trioctylammonium Chloride
Answering the user's request.
Prepared by: Gemini, Senior Application Scientist
Introduction
Trioctylammonium chloride, also known under trade names like Aliquat 336, is a quaternary ammonium salt widely employed in various chemical and pharmaceutical applications.[1] Its amphiphilic nature, combining long, hydrophobic octyl chains with a hydrophilic quaternary ammonium head, makes it an excellent phase-transfer catalyst and an ion-pairing agent for liquid-liquid extractions (LLE).[2][3] While powerful, its use can sometimes be complicated by slow or incomplete phase separation, a critical bottleneck in process efficiency. This guide provides in-depth troubleshooting strategies and preventative measures to address these challenges, ensuring robust and efficient experimental workflows for researchers, scientists, and drug development professionals.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during liquid-liquid extraction using trioctylammonium chloride in a direct question-and-answer format.
Q1: My aqueous and organic phases are separating very slowly or not at all. What are the general causes?
Slow phase disengagement is typically a symptom of an overly stable interface between the two immiscible liquids. The primary culprits are the formation of a stable emulsion, high viscosity in one or both phases, or an insufficient density difference between the phases.[4][5][6] Trioctylammonium chloride itself is a surfactant, meaning it naturally reduces interfacial tension, which can contribute to the stabilization of emulsions if not properly managed.[1] Subsequent questions in this guide will break down each of these potential causes and their specific remedies.
Q2: A thick, cloudy layer (emulsion) has formed at the interface. What causes this and how can I break it?
Emulsion formation is the most frequent cause of poor phase separation in LLE.[6] An emulsion is a dispersion of fine droplets of one liquid within another, which can be highly stable.[7]
Root Causes:
-
High-Shear Mixing: Vigorous shaking or mechanical stirring creates very small droplets, increasing the surface area between phases and promoting emulsion formation.[6][8]
-
Presence of Endogenous Surfactants: Your sample may contain molecules like phospholipids, free fatty acids, or proteins that act as natural emulsifying agents.[6]
-
High Concentration of Trioctylammonium Chloride: As a surfactant itself, excessive concentrations of the extractant can over-stabilize the interface.
-
Particulate Matter: Fine solid particles can accumulate at the interface, a phenomenon known as Pickering stabilization, which physically prevents droplets from coalescing.
Solutions & Mitigation Strategies:
-
Mechanical & Physical Methods:
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. This creates sufficient surface area for extraction without high shear forces.[6]
-
Allow More Time: In some cases, the emulsion may break if left to stand undisturbed.[8]
-
Centrifugation: This is often the most effective method, as the applied g-force accelerates the coalescence of droplets.[8]
-
Filtration: Passing the mixture through a bed of glass wool or specialized phase separation filter paper can help break the emulsion.[8]
-
-
Chemical Methods:
-
"Salting Out": Add saturated sodium chloride solution (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous phase, disrupting the stability of the emulsion and forcing the separation of layers.[6][8]
-
pH Adjustment: Altering the pH of the aqueous phase can change the charge of emulsifying agents, potentially destabilizing the emulsion.[8][9]
-
Temperature Change: Gently warming or cooling the mixture can alter viscosity and interfacial tension, which may be sufficient to break the emulsion.[10]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., ethanol or isopropanol) can change the overall polarity and solvency, helping to break the emulsion.[6][11]
-
Q3: Could the properties of my organic diluent be causing slow phase separation?
Absolutely. The choice of the organic solvent (diluent) in which the trioctylammonium chloride is dissolved is critical.
Key Considerations:
-
Viscosity: High-viscosity diluents will slow down the movement and coalescence of droplets, leading to longer separation times.[12][13] Whenever possible, opt for a lower-viscosity solvent that is compatible with your system.
-
Density: The difference in density between the aqueous and organic phases is the primary driving force for gravitational separation.[4] If the densities are too similar, separation will be slow or incomplete. Select a diluent that provides a significant density difference (at least 5% less or more than the aqueous phase).[4]
-
Polarity and Solvency: The diluent's ability to solubilize the trioctylammonium chloride-analyte complex is crucial.[14] Poor solubility can lead to the formation of a "third phase" (see Q5). Using a more polar diluent, like 1-octanol or long-chain alcohols, can sometimes improve solvation and prevent phase separation issues.[14]
Q4: How does the pH of the aqueous phase affect phase disengagement?
The pH of the aqueous phase is a critical parameter that influences both extraction efficiency and phase separation behavior.[7] Its impact is primarily through its effect on the charge of the target analyte and any interfering species.
-
Analyte Ionization: For ion-pair extraction with trioctylammonium chloride, the target analyte must typically be anionic to pair with the cationic extractant. Adjusting the pH is necessary to ensure the analyte is in its correct, charged form.
-
Interfacial Activity: The pH can alter the protonation state of various molecules in the system, which can change their behavior at the aqueous-organic interface.[15] Changes in interfacial activity can either stabilize or destabilize emulsions. While some systems using trioctylmethylammonium salts are relatively insensitive to pH within a certain range (e.g., pH 5-7), this is highly system-dependent and should be optimized.[16]
Q5: I'm observing a third phase—a distinct layer between the aqueous and organic phases. What is it and how do I resolve it?
The formation of a third phase is a known phenomenon in solvent extraction, often related to the aggregation of the extractant.[17]
Causes:
-
This third phase is typically a highly concentrated, viscous layer of the extractant-analyte complex that is not fully soluble in the bulk organic diluent.
-
It is more common at high extractant or analyte concentrations and can be influenced by the choice of diluent (e.g., aliphatic alkanes are often more prone to this than aromatic or alcoholic diluents).[17]
Solutions:
-
Change the Diluent: Add a "modifier" to the organic phase. A modifier is a more polar solvent, such as a long-chain alcohol (e.g., 1-octanol or isodecanol), which helps to solvate the complex and prevent it from separating out.
-
Reduce Concentration: Lower the concentration of the trioctylammonium chloride or the analyte in the system.
-
Increase Temperature: Gently warming the system can sometimes increase the solubility of the complex in the organic phase.
Q6: Does the concentration of trioctylammonium chloride or my analyte impact separation time?
Yes. Higher concentrations of either the extractant or the analyte can increase the viscosity of the organic phase, which slows down droplet coalescence and phase disengagement.[12][13] Furthermore, high concentrations can lead to the aggregation of the extractant, potentially causing third-phase formation as discussed above.[17] It is always advisable to use the lowest concentration of trioctylammonium chloride that provides efficient extraction.
Q7: Can temperature be adjusted to improve phase separation?
Temperature has a complex effect on LLE systems.[18]
-
Increased Miscibility: As temperature increases, the mutual solubility of the two phases generally increases, which can make separation more difficult and may even lead to a single phase at the critical solution temperature.[4]
-
Decreased Viscosity: On the other hand, higher temperatures decrease the viscosity of both phases, which can speed up separation.[12]
-
Emulsion Breaking: A moderate change in temperature (either warming or cooling) can sometimes be enough to disrupt a stable emulsion.[10]
The optimal temperature is system-dependent. If you are experiencing slow separation, a modest increase in temperature might be beneficial, but it should be done cautiously while monitoring for any negative impact on extraction efficiency or increased miscibility.
Q8: What role do mixing intensity and contact time play in phase separation?
These two parameters are a trade-off.
-
Mixing Intensity: Vigorous mixing increases the interfacial surface area, leading to faster mass transfer and reduced extraction time. However, it is a primary cause of emulsion formation.[6][7]
-
Contact Time: A longer contact time can allow for more complete extraction, but it also provides more time for stable emulsions to form, especially if impurities are present.[7]
The optimal approach is to use gentle mixing (e.g., slow inversions) for a sufficient period to achieve equilibrium without creating a stable emulsion. The minimum required time should be determined experimentally.
Q9: Could the purity of my trioctylammonium chloride be an issue?
Yes. Commercial grades of trioctylammonium chloride can contain impurities from the synthesis process, such as the starting trioctylamine or other byproducts.[2][19] These impurities can act as surfactants and promote emulsion formation.[20] If you consistently face emulsion problems with a new batch of reagent, purity may be the cause. Purification can be achieved by washing a solution of the reagent in an organic solvent with an alkaline solution (e.g., NaOH) followed by a brine wash.[3][21]
Section 2: Frequently Asked Questions (FAQs)
What is trioctylammonium chloride and how does it work as an extractant? Trioctylammonium chloride (TOMAC), often sold as Aliquat 336, is a quaternary ammonium salt.[1] It consists of a central, positively charged nitrogen atom bonded to three long octyl chains and one methyl group, with a chloride anion.[2] The long alkyl chains make it highly soluble in organic solvents, while the charged head allows it to form an ion pair with an anionic species in an aqueous solution. This ion pair is electrically neutral and can then be extracted into the organic phase.
What are the key physical properties to consider for efficient phase separation? Three properties are paramount for rapid and clean phase separation:
-
Density Difference: A significant difference in density between the aqueous and organic phases is the main driver for separation under gravity.[4]
-
Viscosity: Low viscosity in both phases allows for faster movement of droplets and quicker coalescence at the interface.[4][22]
-
Interfacial Tension: This is a balance. High interfacial tension promotes rapid coalescence of droplets but makes it harder to disperse the liquids for efficient extraction.[23] Low interfacial tension, often caused by surfactants, can lead to stable emulsions.
Section 3: Protocols & Data
Experimental Protocol: Optimized Liquid-Liquid Extraction to Minimize Separation Issues
This protocol is a general guideline for using a separatory funnel and incorporates best practices to prevent slow phase separation.
-
Preparation:
-
Prepare the aqueous phase containing your analyte. Adjust the pH to ensure the analyte is in the desired anionic form.
-
Prepare the organic phase by dissolving the required concentration of trioctylammonium chloride in a suitable, low-viscosity organic diluent.
-
Ensure both solutions are free of particulate matter by filtering if necessary.
-
-
Combining Phases:
-
Add the aqueous and organic phases to an appropriately sized separatory funnel. Do not fill the funnel more than two-thirds full to allow for effective mixing.
-
-
Extraction (Mixing):
-
Stopper the funnel and hold it securely with two hands (one on the stopper, one on the stopcock).
-
Crucially, do not shake vigorously. Instead, gently invert the funnel 5-10 times.
-
After every few inversions, vent the funnel by pointing the stem away from yourself and others into a fume hood and slowly opening the stopcock to release any pressure buildup.
-
-
Phase Separation:
-
Place the separatory funnel back in a ring stand and remove the stopper.
-
Allow the layers to separate. If separation is slow or an emulsion forms, refer to the troubleshooting guide above. Common first steps are to let it stand longer or gently swirl the funnel to encourage coalescence.
-
-
Draining Layers:
-
Once a sharp interface has formed, carefully drain the bottom layer through the stopcock.
-
Stop just as the interface reaches the stopcock to avoid contamination.
-
Pour the top layer out through the top opening of the funnel to prevent re-contamination from any residual droplets of the bottom layer in the stem.
-
Data Presentation: Troubleshooting Parameter Summary
| Parameter | Potential Problem with Slow Separation | Recommended Action / Optimization |
| Mixing Method | Vigorous shaking creates stable emulsions.[6] | Use gentle inversions or swirling instead of shaking.[6] |
| Aqueous Phase pH | Incorrect pH leads to poor extraction or emulsification by charged impurities.[7][9] | Optimize pH for analyte charge and system stability. Test a range of pH values. |
| Ionic Strength | Low ionic strength can permit stable emulsions. | Add NaCl (brine) to the aqueous phase to "salt out" and break emulsions.[6][8] |
| Temperature | Too high: increased miscibility. Too low: high viscosity.[4][23] | Test modest temperature changes (e.g., 25°C to 40°C) to decrease viscosity or disrupt emulsions. |
| Organic Diluent | High viscosity, density similar to water, or poor solvency for the complex.[12][17] | Choose a low-viscosity diluent with a significant density difference. Add a polar modifier (e.g., 1-octanol) if a third phase forms. |
| Concentrations | High extractant/analyte levels increase viscosity and risk of third phase formation.[17] | Use the minimum concentration required for efficient extraction. |
| Particulates | Solids can stabilize emulsions at the interface. | Pre-filter aqueous and organic solutions before extraction. |
| Reagent Purity | Impurities in trioctylammonium chloride can act as emulsifiers.[20] | Use a high-purity grade or purify the reagent by washing.[3][21] |
Section 4: Visual Guides
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for diagnosing and solving slow phase separation issues.
Caption: A troubleshooting flowchart for diagnosing and resolving slow phase separation.
Section 5: References
-
Effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility. (2013). Academic Journals.
-
Temperature Effects on Liquid-Liquid Extraction. (2020). Scribd.
-
The Chemistry Behind Methyl Trioctyl Ammonium Chloride: Synthesis and Properties. Dakota.
-
Effect of aqueous pH value on the extraction of LaCl 3 with 0.2 M... (2002). ResearchGate.
-
Affinity Solvents for Intensified Organics Extraction: Development Challenges and Prospects. MDPI.
-
Liquid-Liquid Extraction - Use in Bioprocess Development. (2024). Celignis.
-
Cas 5137-55-3,Methyl trioctyl ammonium chloride. LookChem.
-
Heat and Mass Transfer Operations Lec 1: liquid-liquid Extraction-Part 1. (2018). Madar.
-
Methyl trioctyl ammonium chloride 5137-55-3 wiki. Guidechem.
-
Critical fluctuations in liquid–liquid extraction organic phases controlled by extractant and diluent molecular structure. (2020). RSC Publishing.
-
Production process of tri-n-octyl methyl ammonium chloride. (2009). Google Patents.
-
CAS 5137-55-3: Trioctylmethylammonium chloride. CymitQuimica.
-
Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. (2023). MDPI.
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex.
-
Interfacial activity of metal ion extractant. (2002). PubMed.
-
Investigation of Diluent Effect on Extraction of Citric Acid by Trioctyl Methyl Ammonium Chloride + Organic Solutions. (2025). ResearchGate.
-
Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction. Benchchem.
-
Molecular Fractionation Induced by Viscosity-Driven Segregative Phase Separation Behavior of Gum Arabic/Hydroxypropyl Methylcellulose. (2025). MDPI.
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International.
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
-
Effects of molecular weight and temperature on liquid–liquid phase separation in particles containing organic species and inorganic salts. (2015). ACP.
-
Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors. (2025). MDPI.
-
Problems with extractions. University of York.
-
Common Problems In Solvent Extraction Systems. (2024). DZE.
-
Factors that regulate liquid–liquid phase separation. Several factors,... (2022). ResearchGate.
-
Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. (2024). ResearchGate.
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Technical Support Center: Stripping Metals from Loaded Aliquat 336 Organic Phase
Welcome to the Technical Support Center for solvent extraction workflows. A frequent challenge in hydrometallurgy, analytical chemistry, and drug development purification is effectively stripping metals from Aliquat 336 (methyltrioctylammonium chloride).
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will explore the fundamental chemical causality behind stripping quaternary ammonium extractants, provide validated Standard Operating Procedures (SOPs), and troubleshoot common phase-separation issues.
Mechanistic Overview: The Challenge of Quaternary Amines
Unlike tertiary amines (e.g., Trioctylamine) which can be stripped simply by shifting the aqueous pH to deprotonate the extractant, Aliquat 336 is a quaternary ammonium salt[1]. It possesses a permanent cationic charge ( R4N+ ), meaning pH adjustments alone will not release the bound metal[1][2].
During extraction, Aliquat 336 captures metals via an anion exchange mechanism , forming highly stable ion-pair complexes (e.g., R4N+MClx− )[1]. To successfully strip the metal, you must disrupt this thermodynamic stability through one of two causal pathways:
-
Ligand Exchange/Complexation: Introducing an aqueous agent (e.g., Thiourea, H2PO4− ) that has a higher thermodynamic affinity for the metal than the background chloride ion, effectively converting the anionic metal complex into a cationic or neutral species that repels the R4N+ cation[3][4].
-
Equilibrium Shifting (Le Chatelier's Principle): Drastically lowering the concentration of the background anion (e.g., using pure water) to force the dissociation of weaker metal-anion complexes (e.g., Manganese or Rare Earths)[5][6].
Fig 1. Mechanistic workflow of metal extraction and selective stripping using Aliquat 336.
Quantitative Reference: Stripping Agents by Target Metal
The choice of stripping agent is dictated by the specific stability constant of the extracted metal complex. Below is a validated reference table for common targets:
| Target Metal | Feed Media | Optimal Stripping Agent | Stripping Efficiency | Mechanism / Causality |
| Palladium (Pd) | Chloride | 0.5 M Thiourea + 0.1 M HCl | >99.8% | Strong complexation of Pd by thiourea displaces the metal from the ion pair[4]. |
| Platinum (Pt) | Chloride | 0.5 M Thiourea + 0.1 M HCl | >99.9% | Similar to Pd; thiourea forms highly stable cationic complexes[4]. |
| Iron (Fe) | Chloride | 1.0 M
NaH2PO4
| 95.5% | Fe3+ coordinates with H2PO4− to form FeH2PO42+ , breaking the FeCl4− complex[3]. |
| Manganese (Mn) | Chloride | Deionized Water | Quantitative | Mn chlorocomplexes are weak; shifting to low chloride concentration reverses extraction[5]. |
| Rare Earths (REE) | Nitrate | Deionized Water | Quantitative | REE nitrate complexes dissociate readily in the absence of high salting-out agents[6][7]. |
Validated Experimental Protocols (SOPs)
Protocol 1: Quantitative Stripping of Palladium (Pd) and Platinum (Pt)
Context: Recovering precious metals from spent catalysts or API scavenging workflows. Pd and Pt form extremely stable [PdCl4]2− and [PtCl6]2− complexes in Aliquat 336, making water or simple acids ineffective[4].
Step-by-Step Methodology:
-
Prepare Stripping Solution: Formulate an aqueous solution of 0.5 M Thiourea ( CS(NH2)2 ) and 0.1 M HCl.
-
Causality: The thiourea acts as a potent chelator. The acidic environment (0.1 M HCl) is critical to prevent the hydrolysis of the precious metals and to maintain the stability of the thiourea reagent, which degrades in alkaline conditions[4].
-
-
Phase Contact: Combine the loaded Aliquat 336 organic phase with the stripping solution at an Organic-to-Aqueous (O/A) volume ratio of 5:1 or 6:1 in a separatory funnel or mixer-settler[4].
-
Equilibration: Agitate vigorously for 10–15 minutes at room temperature to ensure maximum interfacial mass transfer.
-
Phase Separation: Allow the phases to disengage. Draw off the aqueous strip liquor. This solution will contain highly concentrated Pd/Pt (enrichment factors up to 18.8x)[4].
Protocol 2: Overcoming Iron (Fe) Lock-in with Phosphate Stripping
Context: Iron(III) forms the FeCl4− complex, which binds so strongly to Aliquat 336 that water or simple acids yield <55% stripping efficiency[3]. Using sodium dihydrogen phosphate forces a ligand exchange.
Step-by-Step Methodology:
-
Prepare Stripping Solution: Formulate an aqueous solution of 1.0 M NaH2PO4 and 0.5 M H3PO4 [3].
-
Phase Contact: Mix the Fe-loaded Aliquat 336 with the stripping agent at an A/O (Aqueous/Organic) ratio of 1:1[3].
-
Equilibration: Stir at 30 °C for 10 minutes.
-
Causality: The strong coordination between Fe3+ and H2PO4− forms FeH2PO42+ , a highly water-soluble cationic complex that repels the Aliquat cation, effectively pulling iron into the aqueous phase[3].
-
-
Regeneration: After phase separation, wash the organic phase with 5% HCl.
-
Causality: This removes residual phosphate complexes from the organic phase and re-saturates the Aliquat 336 with chloride ions ( Cl− ), ensuring the extractant is fully regenerated for the next cycle[3].
-
Fig 2. Ligand exchange mechanism for stripping Fe(III) from Aliquat 336 using phosphate.
Troubleshooting & FAQs
Q: Why can I strip Manganese (Mn) with plain water, but Iron (Fe) remains stuck in the Aliquat 336 phase? A: This is dictated by the stability constants of their respective anionic chlorocomplexes. Mn(II) forms relatively weak chlorocomplexes ( MnCl3− ). Contacting the organic phase with water drastically lowers the chloride concentration, shifting the equilibrium to the left and releasing Mn into the aqueous phase[5]. In contrast, Fe(III) forms the highly stable FeCl4− complex. Water alone cannot shift the equilibrium sufficiently; you must use a strong complexing agent like sodium thiosulfate ( Na2S2O3 ) or NaH2PO4 to break the iron-chloride bond[3][5].
Q: I am trying to selectively strip Pd from an Aliquat 336 phase loaded with Pd, Pt, and Rh. How can I avoid co-stripping Pt? A: If you use a highly aggressive stripping agent like thiourea, both Pd and Pt will co-strip. To achieve selectivity, leverage split-anion extraction principles. If you extracted using the iodide form of Aliquat 336 ([A336][I]), you can selectively strip Pd(II) using a dilute ammonia solution (0.2–0.5 M NH4OH ). This forms the soluble [Pd(NH3)4]2+ complex in the aqueous phase while leaving Pt(IV) and Rh(III) locked in the organic phase[8].
Q: After stripping, my Aliquat 336 organic phase is forming a stable emulsion (third phase). How do I resolve this? A: Emulsion formation is a common issue with quaternary ammonium salts because Aliquat 336 acts as a surfactant and phase-transfer catalyst[2]. Sudden drops in ionic strength (e.g., stripping with pure water) can cause the extractant to form reverse micelles, leading to a stable third phase.
-
Resolution: Add a phase modifier. Incorporating 5–10% v/v of a long-chain alcohol (e.g., isodecanol or 1-octanol) into your organic diluent disrupts the formation of reverse micelles. Additionally, slightly elevating the temperature (30–40 °C) reduces viscosity and promotes faster phase disengagement.
Sources
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- 5. Solvent Extraction and Stripping of Fe and Mn from Aqueous Solution Using Ionic Liquids as Extractants | Chemical Engineering Transactions [cetjournal.it]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Separation of precious metals by split-anion extraction using water-saturated ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02356F [pubs.rsc.org]
Validation & Comparative
Trioctyl Ammonium Chloride vs. Tributyl Phosphate (TBP): A Comparative Guide to Extraction Efficiency
Solvent extraction is a cornerstone technology in both hydrometallurgical metal recovery and the isolation of active pharmaceutical ingredients (APIs) from fermentation broths. Selecting the optimal extractant dictates the thermodynamic limits, phase separation kinetics, and overall economic viability of the process.
This guide provides an objective, data-driven comparison between Trioctyl ammonium chloride (often utilized as trioctylamine hydrochloride [TOAHCl] or its quaternary analog Aliquat 336) and Tributyl phosphate (TBP) . By examining their mechanistic differences, we will establish causality for their performance disparities in both metal and organic acid extraction workflows.
Mechanistic Causality: Solvation vs. Anion Exchange
The fundamental divergence in extraction efficiency between TBP and amine-based extractants stems from their distinct molecular interactions with target species.
-
Tributyl Phosphate (TBP): TBP is a neutral, organophosphorus extractant. It operates via a solvation mechanism , where the phosphoryl oxygen coordinates directly to the neutral metal center, replacing waters of hydration. For example, in uranium extraction, TBP forms a neutral solvate: UO22++2NO3−+2TBP⇌UO2(NO3)2⋅2TBP [1].
-
Trioctyl Ammonium Chloride (TOAHCl / Aliquat 336): These are high-molecular-weight amine salts that operate via an anion exchange mechanism . In acidic chloride media, they extract anionic metal complexes (e.g., CoCl42− , MoO42− ) through outer-sphere electrostatic interactions. The chloride ion of the extractant is displaced by the bulkier metal anion into the aqueous phase [1].
Mechanistic comparison of TBP (solvation) vs. TOAHCl (anion exchange) in extraction.
Comparative Performance & Efficiency
Stoichiometry and Concentration Dependence
Experimental slope analysis reveals a critical difference in the stoichiometry of extraction. For the recovery of metals like molybdenum, TBP requires approximately 3 moles of extractant per mole of metal ion to achieve high extraction efficiency. In contrast, amine extractants like TOAHCl and Aliquat 336 require only 2 moles [2]. This explains why significantly higher volumetric concentrations of TBP are necessary to match the extraction power of lower-concentration amine systems.
Uranium and Thorium Recovery
In uranium extraction studies using impregnated matrices, a 10 vol% concentration of trioctylamine achieved a 90% recovery rate , whereas a much higher 30 vol% concentration of TBP was required to achieve only 72% recovery [3]. Furthermore, when processing high concentrations of tetravalent actinides (like Th4+ ), TBP is notorious for limited extraction capacity and a high propensity for third-phase formation (emulsification). Quaternary amines demonstrate a vastly superior binding ability for [Th(NO3)5]− complexes without the same degree of phase splitting [5].
Organic Acid Extraction (Pharmaceutical Applications)
For drug development professionals isolating carboxylic acids (e.g., propionic or lactic acid) from fermentation broths, extractant choice is critical. TBP is limited to forming 1:1 acid-extractant complexes. Trioctylamine and Aliquat 336, however, can form both 1:1 and 2:1 complexes, allowing for much higher acid loading. The documented order of extraction power for propionic acid is TOA > Aliquat 336 > TBP [4].
Summary Data Matrix
| Parameter | Trioctyl Ammonium Chloride / TOA | Tributyl Phosphate (TBP) |
| Primary Mechanism | Ion-pair formation / Anion exchange | Neutral solvation |
| Extraction Stoichiometry | ~2 moles per target ion (e.g., Mo, U) | ~3 moles per target ion |
| Efficiency at Low Conc. | High (e.g., 90% U recovery at 10 vol%) | Moderate (e.g., 72% U recovery at 30 vol%) |
| Organic Acid Extraction | Highest (Forms 1:1 and 2:1 complexes) | Lowest (Limited to 1:1 complexes) |
| Third-Phase Risk | Moderate (Manageable with modifiers like 1-decanol) | High (Especially with tetravalent ions) |
Self-Validating Experimental Protocol
To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . By calculating the mass balance from both the raffinate (depleted aqueous phase) and the stripped organic phase, researchers can definitively rule out metal loss due to precipitation or glassware adsorption.
Objective
Determine the comparative extraction efficiency of Co(II) using TOAHCl vs. TBP from an acidic chloride medium.
Materials
-
Aqueous Feed: 0.01 M Co(II) in 3.0 M HCl containing 1.5 M KCl.
-
Organic Phase A: 0.1 M Trioctylamine hydrochloride in kerosene (with 5% v/v 1-decanol as a phase modifier).
-
Organic Phase B: 0.1 M TBP in kerosene.
-
Stripping Agent: 0.1 M HNO3 .
Step-by-step experimental workflow for validating solvent extraction efficiency.
Step-by-Step Methodology
-
Phase Contacting: In a glass-stoppered vial, combine 25 mL of the Aqueous Feed with 25 mL of Organic Phase A (O:A ratio = 1:1). Repeat in a separate vial for Organic Phase B [1].
-
Equilibration: Agitate the vials on a mechanical shaker at 300 RPM for exactly 15 minutes at a controlled room temperature (25°C) to reach thermodynamic equilibrium.
-
Phase Separation: Transfer the emulsion to a centrifuge tube and spin at 3000 RPM for 5 minutes. Carefully separate the loaded organic phase from the aqueous raffinate using a separatory funnel.
-
Primary Analysis: Analyze the Co(II) concentration in the aqueous raffinate ( Caq,eq ) using ICP-OES.
-
Self-Validation (Stripping): Contact 10 mL of the loaded organic phase with 10 mL of the Stripping Agent (0.1 M HNO3 ) for 15 minutes. Separate the phases and analyze the stripped aqueous phase via ICP-OES to determine the actual organic concentration ( Corg,eq ).
-
Data Calculation:
-
Calculate the Distribution Ratio ( D ): D=Corg,eq/Caq,eq
-
Calculate Extraction Efficiency (%E): %E=(D/(D+(Vaq/Vorg)))×100
-
Validation Check: Ensure that Caq,initial≈Caq,eq+Corg,eq . A discrepancy >5% indicates precipitation or third-phase loss.
-
Conclusion
While TBP remains a versatile and widely used extractant for neutral solvation processes, Trioctyl ammonium chloride (and its derivatives) consistently demonstrates superior extraction efficiency, higher loading capacities, and more favorable stoichiometry for both anionic metal complexes and organic acids. For researchers developing highly concentrated hydrometallurgical circuits or isolating pharmaceutical intermediates, amine-based extractants offer a more thermodynamically efficient, albeit sometimes more viscous, alternative to TBP.
References
-
"Highly efficient recovery of molybdenum from spent catalyst by an optimized process." Taylor & Francis. Available at:[Link]
-
"Recovery of uranium from aqueous solutions by trioctylamine impregnated polyurethane foam." Department of Science Service (DSS). Available at: [Link]
-
"Extraction of Propionic Acid Using Different Extractants (Tri-n-butylphosphate, Tri-n-octylamine, and Aliquat 336)." ACS Publications. Available at:[Link]
-
"Highly Selective Separation of Thorium Using an Extraction Resin by Encapsulating an Amine-Based Ionic Liquid." ACS Sustainable Chemistry & Engineering. Available at:[Link]
Comparison of Aliquat 336 and D2EHPA for rare earth separation
An in-depth understanding of hydrometallurgical separation is critical for researchers and materials scientists scaling up the purification of Rare Earth Elements (REEs). Because adjacent lanthanides possess identical 3+ oxidation states and nearly identical ionic radii, exploiting minute thermodynamic differences during solvent extraction is the only viable path to high-purity isolation.
Two of the most prominent extractants in this field represent fundamentally different chemical paradigms: D2EHPA (di-(2-ethylhexyl) phosphoric acid), an acidic organophosphorus extractant, and Aliquat 336 (N-Methyl-N,N,N-trioctylammonium chloride), a basic quaternary ammonium ionic liquid. This guide objectively compares their mechanistic pathways, operational performance, and experimental workflows.
Mechanistic Divergence: Cationic vs. Anionic Pathways
The choice between D2EHPA and Aliquat 336 dictates the entire aqueous chemistry of your feed solution.
D2EHPA (Cation Exchange): D2EHPA operates via a cation-exchange mechanism. In the organic phase, it exists as a hydrogen-bonded dimer. When contacted with an aqueous REE³⁺ solution, the dimer releases protons (H⁺) to complex the metal cation. Causality of pH: Because protons are released into the aqueous phase, the pH drops as extraction proceeds. If the pH drops too low, the high proton concentration drives the equilibrium backward, halting extraction. Therefore, precise initial pH control (typically pH 1.5–3.0) is mandatory to maintain the forward reaction without causing REE precipitation (1[1]). D2EHPA exhibits a strong affinity for Heavy REEs (HREEs) due to the lanthanide contraction, which increases the charge density of heavier lanthanides, forming stronger complexes.
Aliquat 336 (Anion Exchange): Aliquat 336 operates via an anion-exchange (ion-pair) mechanism. Because REEs are naturally cations, they cannot be extracted by Aliquat 336 in dilute media. Causality of Salting-Out: To force extraction, the aqueous phase must be heavily loaded with salting-out agents (e.g., concentrated NO₃⁻, Cl⁻, or SCN⁻). This forces the REE³⁺ to form a bulky anionic complex (e.g., [REE(NO₃)₄]⁻), which then forms an ion pair with the quaternary ammonium cation of Aliquat 336. This mechanism is exceptionally useful for separating REEs from transition metals (like Fe, Co, Ni in NdFeB magnet recycling), as transition metals form different anionic species (2[2]).
Mechanistic divergence between D2EHPA and Aliquat 336 for REE extraction.
Performance Benchmarking & Quantitative Metrics
When comparing the two extractants, D2EHPA generally provides higher raw extraction efficiencies at lower concentrations, while Aliquat 336 offers niche selectivity advantages. For example, the utmost extraction percentage of La, Nd, and Ce (up to 100%) can be achieved from 0.1 M HNO₃ using 1.0 M D2EHPA (3[3]). Conversely, D2EHPA was shown to be more effective than Aliquat 336 in separating Nd(III) and La(III) from chloride solutions when evaluated across multiple counter-current stages (4[4]).
| Parameter | D2EHPA | Aliquat 336 |
| Chemical Nature | Acidic organophosphorus extractant | Basic quaternary ammonium salt |
| Extraction Mechanism | Cation exchange (releases H⁺) | Anion exchange / Ion-pair formation |
| Optimal Aqueous Media | Low acidity (pH 1.5–3.0); Nitrate/Sulfate/Chloride | High salting-out agents (e.g., >3 M NO₃⁻, Cl⁻) |
| Affinity Profile | HREEs > MREEs > LREEs | Highly dependent on anionic ligand; excellent for REE/Transition Metal separation |
| Stripping Agent | Strong mineral acids (e.g., 1–4 M HCl or H₂SO₄) | Dilute acids or deionized water |
| Operational Challenge | Emulsion formation at high concentrations (>2 M) | High viscosity; requires a phase modifier (e.g., 1-octanol) to prevent third-phase formation (5[5]) |
Self-Validating Experimental Protocol
To objectively compare these extractants in the lab, researchers must employ a closed mass-balance loop. By quantifying the REE concentration in the initial feed, the aqueous raffinate, and the stripped aqueous phase, you validate that no REEs are lost to precipitation or third-phase formation.
Step 1: Aqueous Feed Preparation
-
Action: Prepare a synthetic pregnant leach solution (PLS) containing 0.05 M Nd(NO₃)₃ and 0.05 M La(NO₃)₃.
-
Causality: For D2EHPA, adjust the pH to 1.6–1.7 using dilute HNO₃. This specific pH prevents REE precipitation while providing a low enough proton concentration to drive the forward cation-exchange reaction. For Aliquat 336, add 3.0 M NH₄NO₃ to force the formation of the extractable anionic complex.
Step 2: Organic Phase Formulation
-
Action: Prepare 1.0 M D2EHPA in kerosene, and 1.0 M Aliquat 336 in kerosene with 10% v/v 1-octanol.
-
Causality: Kerosene provides a low-viscosity, inert diluent. The addition of 10% 1-octanol to the Aliquat 336 system acts as a phase modifier to prevent the formation of a "third phase" (a heavy, metal-loaded organic layer that separates from the diluent).
Step 3: Liquid-Liquid Contact (Equilibration)
-
Action: Mix the aqueous and organic phases at an Organic/Aqueous (O/A) ratio of 1:1 in a thermostatic shaker at 300 rpm, 25°C for 15 minutes.
-
Causality: 15 minutes ensures thermodynamic equilibrium is reached. The O/A ratio of 1:1 provides a baseline to calculate the distribution ratio ( D ) without volume correction mathematics.
Step 4: Phase Separation & Raffinate Analysis
-
Action: Centrifuge the mixture at 3000 rpm for 5 minutes. Separate the layers and analyze the bottom aqueous layer (raffinate) using ICP-OES.
-
Causality: Centrifugation breaks any micro-emulsions. Analyzing the raffinate gives the unextracted REE concentration ( Caq ).
Step 5: Stripping & Mass Balance Validation
-
Action: Contact the loaded organic phase with 2.0 M HCl (for D2EHPA) or deionized water (for Aliquat 336) at an O/A of 1:1 for 15 minutes. Separate and analyze the new aqueous phase.
-
Causality: High acid reverses the D2EHPA cation exchange. Water dilutes the salting-out effect, reversing the Aliquat 336 anion exchange. Self-Validation Check: The sum of REEs in the raffinate and the stripping solution must equal the initial feed concentration (±2%).
Self-validating experimental workflow for REE solvent extraction.
The Paradigm Shift: Bifunctional Ionic Liquids ([A336][D2EHPA])
Advanced research has moved toward combining these two molecules into a single, synergistic system. By reacting the basic Aliquat 336 with the acidic D2EHPA, researchers synthesize a bifunctional ionic liquid: [A336][D2EHPA] .
This complex eliminates the need for industrial saponification (a process that normally generates massive amounts of alkaline wastewater) and completely solves the pH-drop issue inherent to D2EHPA, as the extraction mechanism no longer relies on releasing protons into the aqueous phase. Furthermore, this synergistic system has demonstrated superior separation factors for adjacent lanthanides (e.g., Sm/Eu/Gd separation) compared to either extractant used independently (6[6],7[7]).
References
-
Title :3 Source : scientific.net
-
Title :1 Source : scirp.org
-
Title :4 Source : tandfonline.com
-
Title :2 Source : rsc.org
-
Title : 6 Source : aip.org
-
Title :7 Source : ajbasweb.com
-
Title :5 Source : researchgate.net
Sources
- 1. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 2. Separation of rare earths from transition metals by liquid–liquid extraction from a molten salt hydrate to an ionic liquid phase - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions | Scientific.Net [scientific.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ajbasweb.com [ajbasweb.com]
Comprehensive Comparison Guide: FTIR Characterization and Extraction Performance of Trioctylammonium Chloride vs. Alternatives
Executive Summary
In hydrometallurgy and drug development, the choice of organic extractant dictates both the efficiency of target molecule recovery and the economic viability of the stripping process. Trioctylammonium chloride (TOAHCl) —the protonated hydrochloride salt of the tertiary amine trioctylamine (TOA)—is a highly effective extractant. However, its performance and structural integrity must be rigorously validated and compared against industry-standard alternatives like Aliquat 336 (N-Methyl-N,N,N-trioctylammonium chloride), a quaternary ammonium salt.
This guide provides an objective, data-driven comparison of TOAHCl and Aliquat 336, focusing on their Fourier Transform Infrared (FTIR) spectroscopic signatures, mechanistic extraction differences, and field-proven experimental protocols.
Mechanistic Insights: Molecular Structure & FTIR Signatures
The fundamental behavioral differences between TOAHCl and Aliquat 336 stem from their nitrogen center. TOAHCl is formed via the protonation of a tertiary amine, resulting in an N−H+ bond. In contrast, Aliquat 336 is a permanently charged quaternary amine containing an N−CH3 bond instead of a proton.
This structural divergence is directly observable via FTIR spectroscopy. Validating the presence of the N−H+ stretching vibration is a critical quality control step; unprotonated TOA acts as a weak solvating agent, whereas fully protonated TOAHCl acts as a powerful ion-pair extractant.
Quantitative FTIR Spectral Comparison
The following table summarizes the diagnostic vibrational modes used to distinguish pure TOAHCl from Aliquat 336, based on established spectroscopic databases (1[1] and 2[2]).
| Vibration Mode | Trioctylammonium Chloride (TOAHCl) | Aliquat 336 | Scientific Causality & Significance |
| N-H⁺ Stretching | ~2400 – 2700 cm⁻¹ (Broad) | Absent | Confirms complete protonation of the tertiary amine. The broadness is due to strong hydrogen bonding with the chloride counter-ion. |
| C-H Stretching | ~2925 cm⁻¹, ~2855 cm⁻¹ | ~2925 cm⁻¹, ~2855 cm⁻¹ | Represents the asymmetric and symmetric stretching of the octyl chains. Present in both molecules. |
| C-N Stretching | ~1050 – 1150 cm⁻¹ | ~1000 – 1100 cm⁻¹ | The C-N bond environment shifts slightly in Aliquat 336 due to the electron-donating effect of the additional methyl group (3[3]). |
| N-H Bending | ~1460 cm⁻¹ | Absent | Often overlaps with CH2 scissoring, but its intensity relative to the C-H stretch helps quantify TOAHCl purity. |
Comparative Extraction & Stripping Performance
While quaternary amines (Aliquat 336) generally exhibit higher raw extraction efficiencies for transition metals and acids, they suffer from a major thermodynamic drawback: poor stripping efficiency . Because Aliquat 336 is permanently charged, the extracted anionic complexes are bound very tightly. TOAHCl, however, is pH-dependent. By simply shifting the pH or using water, TOAHCl deprotonates, releasing the target solute effortlessly.
Performance Metrics Comparison
Data synthesized from comparative solvent extraction studies (4[4] and 5[5]).
| Extractant | Target Solute | Extraction Efficiency | Stripping Efficiency | Primary Mechanism |
| TOAHCl | HCl / Co(II) / Zn(II) | High (Optimal at mild acidity) | High (Easily stripped with water or dilute base) | Ion-pair formation / Solvation |
| Aliquat 336 | HCl / Co(II) / Zn(II) | Very High | Low (Requires strong stripping agents) | Anion Exchange |
| Cyphos IL 101 | Fe(III) / Mn(II) | Highest | Very Low | Anion Exchange |
Mechanism Visualization
Caption: Extraction and stripping mechanism comparison between TOAHCl and Aliquat 336.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent common experimental errors.
Protocol 1: FTIR Spectroscopic Validation of Extractant Purity
This protocol ensures the TOAHCl is fully protonated and free of unreacted TOA or degradation products before deployment in extraction workflows (2[2]).
-
Background Calibration: Acquire a background spectrum of the empty sample compartment.
-
Causality: Atmospheric CO2 and water vapor exhibit strong absorption bands that can artificially mask the critical broad N−H+ stretching region (2400–2700 cm⁻¹).
-
-
Sample Preparation (Capillary Melt Method): Place a small amount of pure TOAHCl (which is often a highly viscous liquid or waxy solid at room temperature) between two KBr or NaCl windows. Gently warm the windows to create a uniform melt film.
-
Spectral Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Validation Check: Confirm the presence of the broad peak at ~2500 cm⁻¹. If this peak is absent or weak, the TOA has not been fully converted to the hydrochloride salt, and the batch must be re-equilibrated with aqueous HCl.
Caption: Step-by-step FTIR spectroscopic validation workflow for pure TOAHCl.
Protocol 2: Comparative Solvent Extraction & Stripping
-
Organic Phase Preparation: Prepare 0.5 M solutions of TOAHCl and Aliquat 336 in an aliphatic diluent (e.g., kerosene). Add 10% (v/v) 1-octanol to both solutions.
-
Extraction: Mix equal volumes (O/A = 1) of the organic phase and the aqueous metal/acid feed solution. Agitate vigorously for 30 minutes at 25°C to ensure thermodynamic equilibrium.
-
Phase Separation & Analysis: Allow the phases to separate. Analyze the aqueous raffinate using ICP-OES (for metals) or titration (for acids) to calculate the extraction efficiency (%E).
-
Stripping: Contact the loaded organic phases with pure H2O (O/A = 1) for 30 minutes.
References
- BenchChem.A Comparative Study of Trioctylamine Hydrochloride in Various Diluents: Performance and Mechanistic Insights.
- PubChem - NIH.Trioctylamine hydrochloride | C24H52ClN | CID 12444412.
- New Journal of Chemistry (RSC Publishing).N-Methyl-N,N,N-trioctylammonium chloride as a novel and green corrosion inhibitor... spectroscopic (FTIR and UV-visible) methods.
- Journal of the Korean Institute of Resources Recycling (J-KIRR).Solvent Extraction of Hydrochloric Acid Using Commercial Extractants and Synthesized Ionic Liquids.
- AIDIC.Solvent Extraction and Stripping of Fe and Mn from Aqueous Solution Using Ionic Liquids as Extractants.
Sources
- 1. Trioctylamine hydrochloride | C24H52ClN | CID 12444412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Methyl-N,N,N-trioctylammonium chloride as a novel and green corrosion inhibitor for mild steel in an acid chloride medium: electrochemical, DFT and MD studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent Extraction of Hydrochloric Acid Using Commercial Extractants and Synthesized Ionic Liquids [j-kirr.or.kr]
- 5. aidic.it [aidic.it]
A Head-to-Head Battle of Phase-Transfer Catalysts: Trioctylammonium Chloride vs. Tetrabutylammonium Bromide (TBAB)
A Senior Application Scientist's Guide to Catalyst Selection in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a phase-transfer catalyst (PTC) can be a pivotal decision influencing reaction efficiency, yield, and overall process viability. Among the plethora of available options, quaternary ammonium salts stand out for their versatility and effectiveness. This guide provides an in-depth, objective comparison of two prominent members of this class: Trioctylammonium Chloride and Tetrabutylammonium Bromide (TBAB). By delving into their fundamental properties, mechanistic nuances, and performance in key synthetic transformations, this document aims to equip you with the insights necessary to make an informed catalyst selection for your specific application.
The Heart of the Matter: Understanding the Mechanism of Phase-Transfer Catalysis
Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases—typically an aqueous and an organic phase.[1] The magic behind this process lies in the ability of the PTC to act as a shuttle, transporting a reactant from one phase to another where the reaction can then proceed.[1]
In the context of quaternary ammonium salts like trioctylammonium chloride and TBAB, the positively charged nitrogen atom is key. It forms an ion pair with an anionic reactant in the aqueous phase. The lipophilic alkyl chains surrounding the nitrogen allow this ion pair to dissolve in the organic phase, effectively carrying the reactant across the phase boundary.[2] Once in the organic phase, the "naked" anion is highly reactive and can readily engage with the organic substrate.
Caption: General mechanism of phase-transfer catalysis.
The Contenders: A Tale of Two Quaternary Ammonium Salts
While both trioctylammonium chloride and TBAB operate under the same general principle, their structural differences give rise to distinct physicochemical properties that significantly impact their performance.
| Property | Trioctylammonium Chloride | Tetrabutylammonium Bromide (TBAB) |
| Cation Structure | Asymmetrical, with three octyl chains and one methyl group (in the case of methyltrioctylammonium chloride, a primary component of Aliquat 336).[3] | Symmetrical, with four butyl groups. |
| Lipophilicity | Highly lipophilic due to the long octyl chains.[4] | Moderately lipophilic.[4] |
| Solubility | Highly soluble in organic solvents, sparingly soluble in water.[5] | Soluble in water and a variety of organic solvents. |
| Counter-ion | Chloride (Cl⁻) | Bromide (Br⁻) |
The most critical distinction lies in their lipophilicity . The long octyl chains of trioctylammonium chloride render it significantly more soluble in organic phases compared to the butyl chains of TBAB.[4] This enhanced lipophilicity can translate to a more efficient transfer of anions into the organic phase, potentially leading to faster reaction rates.
Head-to-Head Performance: Insights from Experimental Data
Direct, comprehensive comparative studies across a wide range of reactions are not always readily available in the literature. However, existing data provides valuable insights into the relative performance of these two catalysts in specific applications.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, and PTC is often employed to facilitate these transformations.
In the alkylation of sodium benzoate with butyl bromide , a comparative study showed that Aliquat 336 (a commercial mixture containing methyltrioctylammonium chloride) resulted in a 92% conversion, slightly outperforming TBAB, which yielded a 91% conversion under the same conditions.[4][6] While the difference is modest in this specific case, it hints at the potential advantage of higher lipophilicity.
For the classic Williamson ether synthesis , while both catalysts are effective, the choice often depends on the specific substrates and reaction conditions.[4] The higher lipophilicity of trioctylammonium chloride can be particularly advantageous when dealing with less polar organic solvents or when trying to maximize the concentration of the reactive anion in the organic phase.
Oxidation Reactions
In the oxidation of benzyl alcohol , the difference in catalytic activity is more pronounced. One study established a reactivity order where tricaprylmethylammonium chloride (Aliquat 336) was found to be a more effective catalyst than TBAB.[7] This suggests that for certain oxidation reactions, the enhanced ability of the more lipophilic catalyst to transfer the oxidizing agent into the organic phase is crucial for achieving higher efficiency.
C-Alkylation Reactions
The C-alkylation of active methylene compounds is another area where PTC shines. While both TBAB and trioctylammonium salts are effective, the optimal choice can be influenced by the acidity of the substrate. For substrates with a pKa in the range of 16-23, a more "accessible" quaternary ammonium salt is often preferred. In some cases, a highly lipophilic catalyst like a trioctylammonium salt might be too effective at partitioning into the organic phase, potentially hindering the deprotonation step at the aqueous-organic interface. However, for many standard C-alkylation reactions, the enhanced anion transfer provided by trioctylammonium chloride can lead to improved reaction rates.[8]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed protocols for two common synthetic transformations, adapted for both trioctylammonium chloride and TBAB.
Protocol 1: Williamson Ether Synthesis of Benzyl Phenyl Ether
This protocol outlines the synthesis of benzyl phenyl ether from phenol and benzyl chloride.
Caption: Experimental workflow for Williamson ether synthesis.
Materials:
-
Phenol (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Sodium hydroxide (2.0 eq)
-
Toluene
-
Catalyst A: Trioctylammonium chloride (or Aliquat 336) (0.02 eq)
-
Catalyst B: Tetrabutylammonium bromide (TBAB) (0.02 eq)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water.
-
Add the phenol to the aqueous NaOH solution and stir until a clear solution is obtained.
-
To the flask, add toluene, benzyl chloride, and the chosen phase-transfer catalyst (either Trioctylammonium chloride or TBAB).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzyl phenyl ether.
Protocol 2: C-Alkylation of 2-Phenylacetonitrile
This protocol details the benzylation of 2-phenylacetonitrile.
Materials:
-
2-Phenylacetonitrile (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
50% aqueous sodium hydroxide solution
-
Toluene
-
Catalyst A: Trioctylammonium chloride (or Aliquat 336) (0.02 eq)
-
Catalyst B: Tetrabutylammonium bromide (TBAB) (0.02 eq)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-phenylacetonitrile, toluene, and the chosen phase-transfer catalyst (either Trioctylammonium chloride or TBAB).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, add benzyl bromide dropwise, again keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Concluding Remarks: Making the Right Choice
The selection between trioctylammonium chloride and tetrabutylammonium bromide is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the reaction at hand.
Trioctylammonium chloride (and its commercial counterpart, Aliquat 336) , with its high lipophilicity, is often the catalyst of choice when a highly efficient transfer of anions into a nonpolar organic phase is required.[4] This can lead to faster reaction rates, particularly in nucleophilic substitution and certain oxidation reactions.[7]
Tetrabutylammonium bromide (TBAB) , on the other hand, is a versatile and widely used catalyst that offers a good balance of lipophilicity and water solubility.[9] Its effectiveness in a broad range of reactions, coupled with its often lower cost and ease of handling, makes it an excellent starting point for many PTC applications.
Ultimately, the optimal catalyst is best determined through empirical evaluation. By understanding the fundamental principles of phase-transfer catalysis and the distinct properties of these two workhorse catalysts, researchers can design more efficient and robust synthetic processes.
References
-
Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations. [Link]
-
ResearchGate. (n.d.). PTC Oxidation of Alcohols: Design of Experiments | Request PDF. [Link]
-
Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. [Link]
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
-
Wikipedia. (n.d.). Aliquat 336. [Link]
-
PTC Organics, Inc. (n.d.). Comparison of Aliquat 336 and MTBAC in Nonpolar Carbon Disulfide. [Link]
-
Nature. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
-
ResearchGate. (n.d.). (PDF) PTC Oxidation of Alcohols: Design of Experiments. [Link]
-
PTC Organics, Inc. (n.d.). PTC C-Alkylation. [Link]
-
ACS Publications. (2001). Nucleophilic Substitution Reactions of (Alkoxymethylene)dimethylammonium Chloride. [Link]
-
MDPI. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wiley Online Library. (2023). Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Frontiers. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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- 9. real.mtak.hu [real.mtak.hu]
Refractive Index and Density Reference Values for Aliquat 336: A Comparative Guide for Solvent Extraction
Introduction
In the field of hydrometallurgy and active pharmaceutical ingredient (API) synthesis, Aliquat 336 (tricaprylylmethylammonium chloride) serves as a premier phase-transfer catalyst and basic extractant. For researchers designing continuous liquid-liquid extraction (LLE) systems, the physical properties of the organic phase—specifically density and refractive index (nD) —are not merely descriptive; they are critical operational parameters. Density dictates the hydrodynamics and phase disengagement rates in mixer-settlers, while the refractive index serves as a highly sensitive, non-destructive metric for monitoring water uptake, phase purity, and extractant concentration.
This guide objectively compares the physicochemical properties of Aliquat 336 against other industry-standard extractants and provides a self-validating experimental protocol for accurate characterization.
Comparative Physicochemical Data
To contextualize the performance and physical behavior of Aliquat 336, it is essential to compare it with other common extractants: the acidic extractant D2EHPA (Di-(2-ethylhexyl) phosphoric acid) and the solvating extractant TBP (Tri-n-butyl phosphate). Furthermore, Aliquat 336 can be converted into different halide forms (bromide, iodide) to tune its selectivity for precious metals.
Table 1: Reference Values for Extractants at 298.15 K (25°C)
| Extractant / Ionic Liquid | Chemical Nature | Density (g/cm³) | Refractive Index (nD) | Primary Application |
| Aliquat 336 (Chloride) | Basic / Quaternary Amine | 0.884 – 0.890 | 1.4655 – 1.4715 | Rare earth & transition metal extraction |
| Aliquat 336 (Bromide) | Basic / Quaternary Amine | 0.959 | ~1.480 | Precious metal separation (Pd/Rh) |
| Aliquat 336 (Iodide) | Basic / Quaternary Amine | 1.018 | ~1.510 | Highly selective Pt/Pd extraction |
| D2EHPA | Acidic / Organophosphorus | 0.970 – 0.975 | 1.4420 – 1.4444 | Cationic extraction (Zinc, Rare Earths) |
| TBP | Solvating / Organophosphorus | 0.972 – 0.973 | 1.4210 – 1.4230 | Actinide and Lithium extraction |
*Estimated values based on halogen polarizability trends.
Mechanistic Insights: Causality Behind the Data
-
Density Drivers: Aliquat 336 exhibits a significantly lower density (~0.887 g/cm³) than both D2EHPA and TBP[1]. This is caused by the steric hindrance of its three long octyl/decyl chains radiating from a central nitrogen atom, which creates substantial free volume within the liquid lattice. In contrast, the compact phosphate cores of and2[2] allow for tighter molecular packing, pushing their densities closer to that of water (~0.97 g/cm³). When the chloride anion in Aliquat 336 is exchanged for heavier halogens in3[3], the density increases dramatically (up to 1.018 g/cm³ for the iodide form) due to the massive atomic weight of the iodide ion.
-
Refractive Index Drivers: Refractive index is fundamentally a measure of molecular polarizability. The 1[1] show a high RI of ~1.468. The large, diffuse electron cloud of the chloride anion (and even more so for bromide and iodide) is highly polarizable by light, resulting in a higher refractive index compared to the tightly bound oxygen-phosphorus bonds in D2EHPA and TBP.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducible system design, the physical characterization of the organic phase must be treated as a self-validating system. Trace water and impurities will drastically skew density and RI values.
Step-by-Step Methodology for Physicochemical Characterization
Step 1: Vacuum Desiccation (Baseline Establishment)
-
Action: Place the Aliquat 336 sample in a vacuum oven at 10 mbar and 60°C for 24 hours.
-
Causality: Aliquat 336 is highly hygroscopic. Because water has a low refractive index (1.333) and a density of 0.997 g/cm³, trace water will artificially lower the measured RI and alter the density. Drying establishes a true anhydrous baseline.
Step 2: Density Determination via Vibrating Tube Densimeter
-
Action: Inject the dried sample into an Anton Paar DMA 5000 M (or equivalent) using a heated syringe. Measure at exactly 298.15 K.
-
Self-Validation: Before analyzing the sample, calibrate the instrument using ultra-pure Milli-Q water and dry air. The system is validated only if the measured density of water is exactly 0.99704 g/cm³. The heated syringe prevents the formation of micro-bubbles in the viscous ionic liquid, which would otherwise cause false low-density readings.
Step 3: Refractive Index Measurement
-
Action: Deposit 0.5 mL of the sample onto the prism of an automatic refractometer equipped with a Peltier temperature controller. Measure the nD at the Sodium D-line (589 nm) at 298.15 K.
-
Self-Validation: Calibrate the prism with a certified reference standard (e.g., tetrachloroethylene, nD = 1.505) prior to measurement.
Step 4: Orthogonal Validation via Karl Fischer Titration
-
Action: Immediately following the physical measurements, perform a volumetric Karl Fischer titration on an aliquot of the sample.
-
Causality & Validation: This closes the validation loop. If the water content is found to be >500 ppm, the density and RI measurements must be flagged, and the sample must be re-dried. This ensures that any deviation in the physical parameters is strictly attributed to the extractant's structure, not environmental contamination.
Visualizing the Quality Control Workflow
The following diagram illustrates the logical relationship between the extraction process, physical measurements, and the self-validating quality control loop.
Workflow for phase validation using density and refractive index in solvent extraction.
References
-
Separation of precious metals by split-anion extraction using water-saturated ionic liquids Royal Society of Chemistry (RSC) URL:[Link]
-
Density, Refractive Index, and Sound Velocity for the Binary Mixtures of Tri-n-Butyl Phosphate... ResearchGate / Journal of Chemical & Engineering Data URL:[Link]
Sources
The Principle of Thermogravimetric Analysis (TGA) in Evaluating Thermal Stability
An In-depth Technical Guide to the Thermal Stability of Trioctyl Ammonium Chloride: A Comparative Analysis by Thermogravimetric Analysis (TGA)
For researchers, scientists, and professionals in drug development, understanding the thermal stability of excipients and reagents is paramount for ensuring the integrity, safety, and efficacy of final products. Trioctyl ammonium chloride, a quaternary ammonium salt also widely known as Aliquat® 336, serves as a versatile phase transfer catalyst, surfactant, and metal extraction agent.[1][2] Its performance and stability at elevated temperatures are critical parameters in many of its applications.
This guide provides a comprehensive analysis of the thermal stability of trioctyl ammonium chloride using thermogravimetric analysis (TGA). It is designed to offer an objective comparison with other relevant quaternary ammonium salts (QAS), supported by experimental data and a detailed exploration of the underlying decomposition mechanisms.
Thermogravimetric analysis is a cornerstone technique for assessing the thermal stability of materials.[3] It meticulously measures the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[4] The resulting data, often presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature), provide critical information about the onset of decomposition, the temperature of maximum degradation, and the overall thermal profile of the substance.[3] Adherence to standardized methods, such as ASTM E1131, ensures the reliability and comparability of TGA data.[4]
Comparative Thermal Stability of Trioctyl Ammonium Chloride
The thermal stability of a quaternary ammonium salt is intrinsically linked to its molecular structure, including the length of its alkyl chains and the nature of its counter-ion.[5][6] To provide a clear comparison, this guide evaluates the thermal stability of trioctyl ammonium chloride alongside other common QAS.
| Compound | Structure | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Key Observations |
| Trioctyl Ammonium Chloride | [CH₃(CH₂)₇]₃N(CH₃)⁺Cl⁻ | ~200-220 | Not explicitly available; expected to be higher than Tonset | Decomposition is noted to begin just above 200°C.[7] The presence of the chloride anion generally contributes to lower thermal stability compared to larger, less nucleophilic anions. |
| Tetraoctylammonium Bromide | [CH₃(CH₂)₇]₄N⁺Br⁻ | ~285 | Not explicitly available; expected to be higher than Tonset | The complete replacement of the methyl group with an octyl chain and the presence of a bromide anion influence its higher decomposition temperature compared to trioctyl ammonium chloride.[4] |
| Dodecyltrimethylammonium Chloride | CH₃(CH₂)₁₁N(CH₃)₃⁺Cl⁻ | Not explicitly available; generally lower than longer-chain analogs | Not explicitly available | Quaternary ammonium salts with shorter alkyl chains can exhibit different thermal decomposition profiles. |
| Cetyltrimethylammonium Chloride | CH₃(CH₂)₁₅N(CH₃)₃⁺Cl⁻ | Not explicitly available; generally lower than longer-chain analogs | Not explicitly available | The single long alkyl chain and three methyl groups create a different steric and electronic environment around the nitrogen compared to trioctyl ammonium chloride. |
Note: The TGA data presented are compiled from various sources and should be used for comparative purposes. Absolute values can vary based on experimental conditions such as heating rate and atmosphere.
The "Why": Unraveling the Decomposition Mechanism
The thermal degradation of long-chain quaternary ammonium salts like trioctyl ammonium chloride primarily proceeds through two main pathways: Hofmann elimination and nucleophilic substitution.[5]
Hofmann Elimination: This is often the predominant mechanism for QAS with β-hydrogens.[5][7] The chloride anion acts as a base, abstracting a proton from a carbon atom beta to the positively charged nitrogen. This leads to the formation of a tertiary amine (trioctylamine), an alkene (1-octene), and hydrogen chloride.[5]
Nucleophilic Substitution: In this pathway, the chloride anion acts as a nucleophile, attacking one of the α-carbon atoms of the octyl chains. This results in the formation of 1-chlorooctane and trioctylamine.[8]
The hazardous decomposition products identified for Aliquat 336, which include hydrogen chloride, nitrogen oxides, and carbon oxides, are consistent with these degradation pathways.[9]
Visualizing the Decomposition Pathway
Caption: Proposed major and minor thermal decomposition pathways for trioctyl ammonium chloride.
A Self-Validating Experimental Protocol for TGA
To ensure the generation of accurate and reproducible data for the thermal stability analysis of trioctyl ammonium chloride, the following detailed protocol, based on ASTM E1131, is recommended.[4]
1. Instrument Calibration:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This is a critical first step for data integrity.
2. Sample Preparation:
-
Ensure the trioctyl ammonium chloride sample is homogenous. As it is a viscous liquid, gentle stirring may be required.[1]
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).
3. TGA Analysis Parameters:
-
Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. The choice of heating rate is crucial as faster rates can lead to an overestimation of thermal stability.[3]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
4. Data Analysis:
-
Determine the onset decomposition temperature (Tonset) from the TGA curve, which represents the temperature at which significant mass loss begins.
-
Identify the peak decomposition temperature (Tpeak) from the derivative thermogravimetry (DTG) curve, indicating the point of the most rapid mass loss.
-
Calculate the percentage of mass loss at different temperature intervals.
-
Determine the final residual mass at the end of the experiment.
Visualizing the TGA Workflow
Caption: A flowchart illustrating the key steps in the thermogravimetric analysis of a sample.
Conclusion and Recommendations
The thermal stability of trioctyl ammonium chloride is a critical factor in its diverse applications. This guide has demonstrated through a comparative analysis that its decomposition begins at approximately 200°C, a temperature that should be considered a practical upper limit for its use in prolonged thermal processes. The primary decomposition mechanism is Hofmann elimination, yielding trioctylamine and 1-octene.
For researchers and drug development professionals, it is imperative to conduct TGA on specific batches of trioctyl ammonium chloride, especially when it is a component in a complex formulation. This ensures that the thermal stability profile is accurately characterized for the specific conditions of use, thereby guaranteeing the quality and safety of the final product.
References
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SciSpace. (n.d.). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Retrieved from [Link]
-
NEET coaching. (2025, June 18). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Degradation of a quaternary ammonium group by the Hofmann... [Download Scientific Diagram]. Retrieved from [Link]
- [Source not found]
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ResearchGate. (n.d.). The Hoffman elimination reaction for quaternary ammonium compounds in organoclays…. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Aliquat 336. Retrieved from [Link]
-
Wikipedia. (2021, April 12). Tetraoctylammonium bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2: Qualitative analysis of GC-MS data obtained from pyrolytic... [Download Scientific Diagram]. Retrieved from [Link]
-
Chem-Supply. (n.d.). Product Name: ALIQUAT ® 336 TG. Retrieved from [Link]
-
Datasheet. (n.d.). Tetraoctylammonium bromide. Retrieved from [Link]
-
IntechOpen. (2022, January 31). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]
- [Source not found]
-
EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). Retrieved from [Link]
-
Loba Chemie. (2019, January 11). DODECYLTRIMETHYLAMMONI.... Retrieved from [Link]
-
Laboratory Chemicals. (n.d.). Tetraoctylammonium bromide, 99% 14866-33-2 India. Retrieved from [Link]
-
NIST. (n.d.). Dodecyltrimethylammonium chloride. Retrieved from [Link]
-
Biophoretics. (n.d.). Trioctylmethylammonium chloride, CAS [5137-55-3], SERVA. Retrieved from [Link]
-
Greenchem International Limited. (n.d.). Dodecyl trimethyl ammonium chloride, DTAC / 1231. Retrieved from [Link]
-
Shandong S-sailing Chemical Co, Ltd. (2022, January 24). Cetyltrimethylammonium chloride / cetrimonium chloride / trimethylhexadecylammonium chloride. Retrieved from [Link]
-
PubChem. (n.d.). Dodecyltrimethylammonium chloride | C15H34N.Cl | CID 8152. Retrieved from [Link]
-
Chemsrc. (2025, August 22). trioctylmethylammonium chloride | CAS#:5137-55-3. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Mixed Polymer Sample as Microplastics using Pyrolysis GC/MS. Retrieved from [Link]
-
Kerui Chemicals. (n.d.). Introduction to the performance of cetyl trimethyl ammonium chloride. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
- 7. allen.in [allen.in]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Safety Operating Guide
Trioctyl ammonium chloride proper disposal procedures
Trioctyl Ammonium Chloride: Comprehensive Operational Safety and Disposal Guide
Trioctyl ammonium chloride (and its closely related analog, methyltrioctylammonium chloride, often referred to as Aliquat 336) is a quaternary ammonium salt extensively utilized in laboratories and drug development as a phase-transfer catalyst and metal extraction reagent (1)[1]. Its molecular structure—featuring a positively charged nitrogen center bonded to long, hydrophobic octyl chains—grants it the unique ability to shuttle water-soluble anions into organic phases during complex biphasic syntheses (2)[2].
However, this exact amphiphilic nature makes it a severe environmental and occupational hazard. The compound easily intercalates into the phospholipid bilayers of living cells, leading to severe aquatic toxicity and tissue damage upon contact (3)[3]. Consequently, operational handling and disposal cannot follow standard chemical waste protocols. This guide provides a self-validating, step-by-step logistical framework for the safe containment, neutralization, and disposal of trioctyl ammonium chloride waste streams.
Quantitative Hazard Assessment
Understanding the physical and toxicological properties of trioctyl ammonium chloride is the first step in designing a fail-safe disposal protocol. The following table summarizes the critical data driving these safety requirements.
| Property / Hazard | Value / Classification | Causality / Operational Implication |
| Boiling Point | 240 °C (2)[2] | Requires high-temperature thermal destruction; standard evaporation techniques are ineffective. |
| Aquatic Toxicity | EC50: 0.01 - 0.04 mg/L (48h) (3)[3] | Absolute prohibition of drain disposal; highly disruptive to biological membranes in aquatic ecosystems. |
| Decomposition Products | NOx, NH3, HCl (4)[4] | Mandates the use of chemical exhaust scrubbers during incineration to prevent toxic gas release. |
| Acute Oral Toxicity | Category 3 (Toxic) (5)[5] | Requires strict PPE adherence and prevention of aerosolization during handling. |
Operational Safety & Spill Response Methodology
If a spill occurs, standard sweeping or mopping will exacerbate the hazard by spreading the amphiphilic compound or introducing it to the water supply. The following protocol ensures total containment.
Step-by-Step Spill Containment:
-
Isolate and Evacuate: Immediately restrict access to the spill zone. Ensure the area is under mechanical exhaust ventilation to prevent the inhalation of any generated aerosols (6)[6].
-
Don Appropriate PPE: Operators must wear permeation-resistant gloves, chemical splash goggles, and a NIOSH-approved respirator if the spill involves heated material or aerosolized dust (4)[4].
-
Deploy Inert Absorbents: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite (4)[4]. Causality: Combustible absorbents like sawdust must be avoided because quaternary ammonium salts can undergo exothermic decomposition if inadvertently mixed with strong oxidizing agents (2)[2].
-
Mechanical Collection: Using non-sparking tools, carefully sweep the saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) container (4)[4].
-
Surface Decontamination (Self-Validation): Wash the affected surface with a minimal amount of water and a specialized laboratory detergent. Collect all rinsate using absorbent pads and verify that the surface is no longer slippery (a physical hallmark of residual quaternary ammonium surfactants). Do not allow any rinsate to enter the drain (5)[5].
Proper Disposal Procedures: The Incineration Imperative
Because trioctyl ammonium chloride is highly toxic to aquatic invertebrates, it is strictly prohibited from being discharged into municipal wastewater or standard landfills (3)[3]. The only scientifically sound and legally compliant method of disposal is high-temperature thermal destruction.
Step-by-Step Disposal Logistics:
-
Waste Segregation: Separate trioctyl ammonium chloride waste from strong acids, alkalis, and oxidizing/reducing agents to prevent spontaneous hazardous reactions in the waste accumulation area (6)[6].
-
Containerization: Transfer all liquid waste (e.g., biphasic solvent mixtures from extraction processes) and solid waste (contaminated absorbents, PPE) into dedicated, clearly labeled hazardous waste drums.
-
Labeling and Profiling: Label the containers as "Hazardous Waste - Toxic/Environmentally Hazardous (Trioctyl ammonium chloride) - UN3077 or UN2810" depending on the physical state and solvent matrix (4)[4].
-
Licensed Incineration: Transfer the waste to a licensed hazardous waste disposal facility. The facility must utilize an incinerator equipped with an afterburner and a chemical scrubber (7)[7]. Causality: When heated to its decomposition point, the compound's nitrogen core and chloride counterion break down to emit highly toxic nitrogen oxides (NOx), ammonia (NH3), and hydrogen chloride (HCl) gas (2)[2]. The scrubber is a non-negotiable engineering control required to neutralize the HCl into harmless salts before atmospheric venting (3)[3].
Waste Stream Routing Diagram
Trioctyl ammonium chloride waste segregation and thermal destruction workflow.
References
-
Eichrom Technologies. "SAFETY DATA SHEET - Eichrom Technologies: trioctylammonium chloride." 3
-
Eichrom Technologies. "SAFETY DATA SHEET Product Name TEVA® Resin - Eichrom." 7
-
CymitQuimica. "CAS 5137-55-3: Trioctylmethylammonium chloride." 1
-
Chongqing Chemdad Co., Ltd. "Methyl trioctyl ammonium chloride." 2
-
Chemsrc. "trioctylmethylammonium chloride | CAS#:5137-55-3."4
-
MedChemExpress. "Methyl trioctyl ammonium chloride-SDS." 6
-
Capot Chemical. "MSDS of Methyl trioctyl ammonium chloride." 5
Sources
- 1. CAS 5137-55-3: Trioctylmethylammonium chloride [cymitquimica.com]
- 2. Methyl trioctyl ammonium chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. eichrom.com [eichrom.com]
- 4. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]
- 5. capotchem.cn [capotchem.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. eichrom.com [eichrom.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
